Kynurenic acid sodium salt
Description
Historical Context and Discovery in Scientific Literature
The discovery of kynurenic acid predates the identification of its parent amino acid, tryptophan. In 1853, the German chemist Justus von Liebig first isolated kynurenic acid from the urine of dogs, which is reflected in its name. biocrates.comwikipedia.org Nearly half a century later, in 1904, another German chemist, Ellinger, established its origin from tryptophan. biocrates.com For a considerable period, kynurenic acid was regarded as a biologically inert end product of tryptophan oxidation. nih.gov It wasn't until the 1980s that its neuroactive properties as an antagonist of excitatory amino acid receptors were discovered, sparking significant interest in the scientific community. biocrates.comwikipedia.org
Kynurenic Acid as a Key Metabolite of the Kynurenine (B1673888) Pathway
Kynurenic acid is a pivotal metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation in the body, accounting for approximately 95% of its catabolism. wikipedia.orgfrontiersin.org This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N'-formylkynurenine, which is then rapidly converted to L-kynurenine. frontiersin.orgmdpi.com
Significance in Neurobiology and Immunomodulation Research
The scientific significance of kynurenic acid has grown substantially due to its multifaceted roles in neurobiology and immunomodulation.
Neurobiology: Kynurenic acid is recognized as an endogenous antagonist of all three ionotropic glutamate (B1630785) receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. nih.govmdpi.com Its highest affinity is for the glycine (B1666218) co-agonist site on the NMDA receptor. nih.govcpn.or.kr By antagonizing these excitatory receptors, kynurenic acid can modulate glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory. nih.govmdpi.com It also acts as a non-competitive antagonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). biocrates.comfrontiersin.org Due to these actions, kynurenic acid is considered to have neuroprotective properties, shielding neurons from the excitotoxic damage implicated in various neurological disorders. wikipedia.orgmdpi.com Conversely, elevated levels of kynurenic acid in the brain have been associated with cognitive impairments and are implicated in the pathophysiology of conditions like schizophrenia. wikipedia.orgfrontiersin.org
Immunomodulation: The immunomodulatory functions of kynurenic acid are a rapidly expanding area of research. nih.gov It is a known ligand for the aryl hydrocarbon receptor (AHR) and the G protein-coupled receptor 35 (GPR35). nih.govresearchgate.net Activation of these receptors on immune cells can influence inflammatory responses. nih.gov For instance, through GPR35, kynurenic acid can reduce the production of pro-inflammatory cytokines. nih.gov The kynurenine pathway itself is intricately linked to the immune system, as the initial enzyme, IDO, is strongly induced by pro-inflammatory signals like interferon-gamma (IFN-γ). nih.govnih.gov This positions kynurenic acid as a key molecule in the communication between the immune system and the nervous system. frontiersin.org
Overview of Research Areas and Evolving Scientific Perspectives
Research on kynurenic acid is diverse and continually evolving, moving from its initial characterization to exploring its potential as a therapeutic target and biomarker.
Key Research Areas:
Neurodegenerative and Psychiatric Disorders: A significant body of research focuses on the role of altered kynurenic acid levels in conditions such as schizophrenia, Alzheimer's disease, Huntington's disease, and major depressive disorder. wikipedia.orgnih.govnih.gov Studies have shown elevated KYNA in the cerebrospinal fluid and brain tissue of individuals with schizophrenia. nih.gov
Cognitive Function: Researchers are investigating how modulating kynurenic acid levels affects learning and memory. mdpi.com Studies in animal models have shown that reducing brain levels of kynurenic acid can improve cognitive performance. wikipedia.org
Immune-Mediated and Inflammatory Diseases: The immunomodulatory properties of kynurenic acid are being explored in the context of autoimmune diseases, cancer, and inflammatory conditions. frontiersin.orgnih.gov Its ability to suppress inflammatory responses makes it a molecule of interest for therapeutic interventions. frontiersin.orgnih.gov
Gut-Brain Axis: The role of gut microbiota in producing and modulating kynurenine pathway metabolites, including kynurenic acid, is an emerging field. biocrates.com This research explores how gut health can influence brain function and disease through molecules like KYNA.
Evolving Perspectives: Initially viewed as a simple neuroprotectant, the perspective on kynurenic acid has become more nuanced. It is now often described as a "Janus-faced" molecule, with both beneficial and detrimental effects depending on its concentration, location, and the pathological context. frontiersin.orgfrontiersin.org While its neuroprotective actions are well-documented, the cognitive deficits associated with its overproduction highlight the importance of homeostatic balance. wikipedia.orgmdpi.com The discovery of its roles in immunomodulation and as a signaling molecule in metabolic processes continues to broaden the understanding of its physiological importance. nih.govfrontiersin.org Current research is increasingly focused on developing specific inhibitors of the enzymes that synthesize kynurenic acid, such as KAT II, as potential therapeutic agents for cognitive disorders. nih.govfrontiersin.org
Table 1: Key Milestones in Kynurenic Acid Research
| Year | Discovery/Milestone | Significance |
|---|---|---|
| 1853 | Isolated by Justus von Liebig from dog urine. biocrates.comwikipedia.org | First identification of the compound. |
| 1904 | Identified as a metabolite of tryptophan by Ellinger. biocrates.com | Established its metabolic origin. |
| 1980s | Identified as an antagonist of ionotropic glutamate receptors. biocrates.com | Revealed its neuroactive properties, sparking modern research interest. |
| 2006 | Identified as a ligand for the orphan G protein-coupled receptor GPR35. tocris.com | Expanded understanding of its signaling mechanisms beyond glutamate receptors. |
| 2007 | The kynurenic acid hypothesis of schizophrenia was proposed. wikipedia.org | Linked elevated KYNA levels to the pathophysiology of a major psychiatric disorder. |
| 2010 | Identified as an agonist for the aryl hydrocarbon receptor (AHR). nih.gov | Further elucidated its role in immunomodulation and xenobiotic sensing. |
Table 2: Receptor Targets and Actions of Kynurenic Acid
| Receptor | Action | Primary Effect in the CNS |
|---|---|---|
| NMDA Receptor (Glycine Site) | Antagonist nih.govcpn.or.kr | Inhibition of excitatory neurotransmission, neuroprotection. cpn.or.kr |
| AMPA/Kainate Receptors | Antagonist mdpi.com | Inhibition of excitatory neurotransmission. mdpi.com |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Non-competitive Antagonist biocrates.comfrontiersin.org | Modulation of cholinergic signaling, potential impact on cognition. cpn.or.kr |
| G protein-coupled receptor 35 (GPR35) | Agonist nih.govresearchgate.net | Immunomodulation, anti-inflammatory effects. frontiersin.orgnih.gov |
| Aryl Hydrocarbon Receptor (AHR) | Agonist nih.govnih.gov | Regulation of immune responses, xenobiotic metabolism. nih.govnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAZGXKUQDXSSK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Regulation of Kynurenic Acid
Tryptophan Catabolism and the Kynurenine (B1673888) Pathway
The journey from tryptophan to kynurenic acid begins with the initial and rate-limiting step of the kynurenine pathway. nih.govtocris.comnih.gov This crucial first reaction is catalyzed by two primary enzymes that facilitate the oxidative cleavage of L-tryptophan to form N-formylkynurenine. tocris.comnih.gov
Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are the heme-containing enzymes that initiate tryptophan degradation. nih.govtocris.com While both enzymes catalyze the same reaction, they exhibit distinct tissue distribution and regulatory mechanisms. nih.govnih.gov TDO is predominantly found in the liver, where it plays a key role in maintaining systemic tryptophan homeostasis. nih.govtocris.com Conversely, IDO is more widely expressed in various tissues and cells, including those of the immune system and the brain. wikipedia.orgcpn.or.kr The expression of IDO can be induced by inflammatory signals, such as interferon-gamma, highlighting its role in the interplay between the immune system and tryptophan metabolism. wikipedia.orgfrontiersin.org Recently, a second form of IDO, named IDO2, has been identified, adding another layer of complexity to this metabolic pathway. scitechnol.comnih.gov
| Enzyme | Primary Location | Key Function | Inducers |
|---|---|---|---|
| Indoleamine 2,3-Dioxygenase (IDO1) | Immune cells, brain, various other tissues wikipedia.orgcpn.or.kr | Initiates tryptophan catabolism, immune regulation wikipedia.orgspandidos-publications.com | Interferon-gamma wikipedia.orgfrontiersin.org |
| Tryptophan 2,3-Dioxygenase (TDO) | Liver nih.govtocris.com | Regulates systemic tryptophan levels tocris.com | Cortisol, insulin, glucagon, epinephrine (B1671497) frontiersin.org |
| Indoleamine 2,3-Dioxygenase 2 (IDO2) | Kidney, liver, reproductive system nih.gov | Contributes to tryptophan catabolism scitechnol.comnih.gov | - |
Following its formation from tryptophan, N-formylkynurenine is rapidly hydrolyzed to L-kynurenine. nih.govmdpi.com L-kynurenine stands at a critical crossroads in the pathway, serving as the direct precursor for the synthesis of kynurenic acid. nih.govwikipedia.org The availability of L-kynurenine is a key determinant for the subsequent production of kynurenic acid. frontiersin.org
Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)
Kynurenic Acid Synthesis Enzymes
The conversion of L-kynurenine to kynurenic acid is an irreversible transamination reaction catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs). frontiersin.orgfrontiersin.org This reaction involves the transfer of an amino group from L-kynurenine to an α-keto acid, leading to the formation of an unstable intermediate that spontaneously cyclizes to form kynurenic acid. nih.govnih.gov
Kynurenine aminotransferase I (KAT I), also known as glutamine transaminase K, is one of the enzymes responsible for kynurenic acid synthesis. frontiersin.orgnih.gov It exhibits a pH optimum of approximately 9.6 and is thought to be particularly important in pathological conditions associated with an alkaline cellular environment. cellphysiolbiochem.com Studies have suggested that KAT I may be the primary enzyme involved in kynurenic acid synthesis under certain pathological conditions, such as HIV-1 infection. mdpi.com
Kynurenine aminotransferase II (KAT II), also referred to as α-aminoadipate aminotransferase (AADAT), is considered the principal enzyme for kynurenic acid synthesis in the mammalian brain under normal physiological conditions. frontiersin.orgresearchgate.net It operates optimally at a physiological pH of around 7.4. cellphysiolbiochem.com Due to its significant role in producing neuroactive kynurenic acid in the brain, KAT II has become a major target of interest in research related to neurological and cognitive disorders. researchgate.netmdpi.comcore.ac.uk KAT II has a broad substrate specificity, capable of transaminating numerous amino acids. nih.govportlandpress.com
In addition to KAT I and KAT II, other isoforms contribute to the synthesis of kynurenic acid. Kynurenine aminotransferase III (KAT III) has an optimal pH of about 8.0, suggesting it may be active under both physiological and pathological states. cellphysiolbiochem.com Kynurenine aminotransferase IV (KAT IV), also known as mitochondrial aspartate aminotransferase, is another identified isoform. frontiersin.orgnih.gov The presence of multiple KAT isoforms with different properties and tissue distributions allows for a complex and finely tuned regulation of kynurenic acid production throughout the body. nih.govplos.org
| Isoform | Alternative Name(s) | Optimal pH | Primary Role/Significance |
|---|---|---|---|
| KAT I | Glutamine transaminase K, CCBL1 nih.gov | ~9.6 cellphysiolbiochem.com | Significant under pathological, alkaline conditions cellphysiolbiochem.com |
| KAT II | α-aminoadipate aminotransferase (AADAT) nih.gov | ~7.4 cellphysiolbiochem.com | Primary enzyme for KYNA synthesis in the brain under physiological conditions frontiersin.orgresearchgate.net |
| KAT III | CCBL2 nih.gov | ~8.0 cellphysiolbiochem.com | Active under both physiological and pathological conditions cellphysiolbiochem.com |
| KAT IV | Mitochondrial aspartate aminotransferase, GOT2 nih.gov | - | Contributes to overall KYNA synthesis frontiersin.orgnih.gov |
Kynurenine Aminotransferase II (KAT II / AADAT)
Cellular and Regional Localization of Kynurenic Acid Synthesis
The production of kynurenic acid is not uniformly distributed throughout the body, with specific cell types and regions exhibiting distinct capacities for its synthesis.
Astrocytic Production of Kynurenic Acid
In the central nervous system (CNS), astrocytes are considered the primary producers of kynurenic acid. frontiersin.orgnih.govbiorxiv.org These glial cells express the necessary enzymes, particularly kynurenine aminotransferases (KATs), to convert L-kynurenine into KYNA. frontiersin.orgbiorxiv.org Studies on cultured human astrocytes have demonstrated their ability to synthesize and release KYNA when supplied with its precursor, L-kynurenine. nih.govnih.gov Specifically, both KAT I and KAT II have been identified in astrocytes, with KAT II appearing to be the main enzyme responsible for KYNA formation under normal physiological conditions. nih.gov The production of KYNA by astrocytes is a crucial element of neuroprotection, as it can counteract the excitotoxic effects of glutamate (B1630785). frontiersin.org
However, the role of astrocytes in the broader context of the kynurenine pathway is complex. While they efficiently produce KYNA, they lack the enzyme kynurenine-3-monooxygenase (KMO), which is necessary to produce 3-hydroxykynurenine and subsequently the neurotoxin quinolinic acid. nih.govtandfonline.commdpi.com This enzymatic profile positions astrocytes as primarily neuroprotective by maximizing the synthesis of the antagonist KYNA and minimizing the production of the agonist quinolinic acid. nih.govtandfonline.com
Microglial and Neuronal Contributions to Kynurenic Acid Homeostasis
Microglia: As the resident immune cells of the CNS, microglia play a significant role in the kynurenine pathway, particularly under inflammatory conditions. ul.iele.ac.uk Unlike astrocytes, microglia predominantly express kynurenine-3-monooxygenase (KMO), shunting L-kynurenine towards the production of 3-hydroxykynurenine and ultimately the neurotoxic quinolinic acid. mdpi.comnih.gov However, some studies suggest that KYNA can, in turn, modulate microglial activity, exhibiting anti-inflammatory effects and inhibiting their activation. mdpi.commdpi.com For instance, KYNA has been shown to inhibit the phagocytotic activity of cultured microglia. mdpi.com This suggests a feedback loop where astrocytic KYNA may help to dampen neuroinflammation by influencing microglial behavior.
Neurons: The role of neurons in KYNA synthesis is less pronounced than that of astrocytes. However, studies have shown that neurons do possess some capacity to metabolize kynurenine pathway intermediates. nih.gov More significantly, recent research has challenged the long-held belief that KMO is exclusively localized to microglia, presenting evidence for its presence and functional activity in neurons as well. mdpi.comnih.govresearchgate.net This finding suggests that neurons may have a more direct role in the balance between the neuroprotective and neurotoxic branches of the kynurenine pathway than previously understood.
Table 1: Cellular Localization of Key Kynurenine Pathway Enzymes in the CNS
| Enzyme | Primary Localization | Key Function |
|---|---|---|
| Kynurenine Aminotransferases (KATs) | Astrocytes | Converts L-kynurenine to Kynurenic Acid. frontiersin.orgbiorxiv.org |
| Kynurenine-3-Monooxygenase (KMO) | Microglia, Neurons | Converts L-kynurenine to 3-Hydroxykynurenine. mdpi.commdpi.comnih.gov |
| Indoleamine 2,3-dioxygenase (IDO) | Microglia, Macrophages | Converts Tryptophan to N-formylkynurenine (rate-limiting step). researchgate.net |
Regulation of Kynurenic Acid Metabolism
The levels of kynurenic acid are tightly regulated by a variety of factors, from inflammatory signals to genetic predispositions and the influence of the gut microbiome.
Inflammatory Signaling Pathways and Enzyme Activity Modulation
Inflammation is a potent regulator of the kynurenine pathway. nih.gov Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), can significantly upregulate the activity of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in the conversion of tryptophan to kynurenine. nih.govresearchgate.netcpn.or.kr This increased production of L-kynurenine provides more substrate for the synthesis of KYNA in astrocytes. frontiersin.org
Several signaling pathways are implicated in this inflammatory modulation. The activation of transcription factors like STAT, AP1, IRF1, and NF-κB by pro-inflammatory cytokines leads to increased IDO expression. nih.govresearchgate.net Kynurenic acid itself can exert anti-inflammatory effects by activating the G-protein-coupled receptor 35 (GPR35), which can lead to a reduction in inflammatory mediators. nih.govresearchgate.net Furthermore, KYNA is an agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that can modulate immune responses. nih.govmdpi.comresearchgate.netnih.govumcg.nlfrontiersin.org The interaction between KYNA, AhR, and inflammatory signaling pathways creates a complex regulatory network. mdpi.com
Interestingly, while inflammation induces IDO and KMO activity, it does not appear to upregulate KAT activity. mdpi.com This differential regulation can shift the balance of kynurenine pathway metabolites, potentially leading to an imbalance between neuroprotective KYNA and neurotoxic quinolinic acid. mdpi.com
Genetic and Epigenetic Factors Influencing Kynurenic Acid Levels
Genetic variations in the genes encoding kynurenine pathway enzymes can influence an individual's baseline levels of KYNA and their response to metabolic challenges. For instance, polymorphisms in genes like TDO2, IDO1, IDO2, and KMO have been associated with altered kynurenine pathway metabolism. researchgate.netunibo.it Studies have identified genetic variants that are associated with circulating levels of kynurenine pathway metabolites, including kynurenic acid. nih.gov For example, a functional genetic variant of KMO has been linked to KYNA levels in the cerebrospinal fluid. nih.gov
Epigenetic mechanisms, such as DNA methylation and histone modifications, are also emerging as key regulators of the kynurenine pathway. nih.govbohrium.com Kynurenine and its metabolites have been shown to influence epigenetic modifications, such as H3K4 trimethylation. nih.gov There is also evidence suggesting that epigenetic modifications can, in turn, regulate the expression of genes within the kynurenine pathway. biorxiv.orgnih.gov This bidirectional relationship highlights the intricate interplay between metabolism and the epigenome in controlling KYNA homeostasis.
Influence of Gut Microbiota on Kynurenine Pathway Dynamics
The gut microbiota has a profound impact on host tryptophan metabolism and, consequently, on the kynurenine pathway. frontiersin.orgmdpi.com Studies in germ-free mice have shown altered levels of tryptophan and its metabolites, including kynurenine, which normalize after colonization with a conventional microbiota. frontiersin.orgmdpi.comnih.gov This indicates a crucial role for gut bacteria in regulating the availability of tryptophan for the kynurenine pathway.
The gut microbiota can influence the kynurenine pathway through several mechanisms. Microbial metabolites can modulate the activity of host enzymes involved in tryptophan metabolism. mdpi.com For example, certain bacterial species can either stimulate or inhibit IDO activity. nih.gov Dysbiosis, or an imbalance in the gut microbiota, has been linked to disruptions in tryptophan metabolism and altered kynurenine pathway activity in various conditions. mdpi.comnih.gov Specific genera of bacteria have been positively or negatively correlated with fecal kynurenine levels, further highlighting the specific influence of the gut microbial composition on this pathway. aging-us.com The communication between the gut microbiota and the host via the kynurenine pathway is an active area of research with implications for a wide range of physiological processes. frontiersin.orgbevital.no
Molecular and Cellular Mechanisms of Kynurenic Acid Action
Antagonism of Ionotropic Glutamate (B1630785) Receptors
Kynurenic acid sodium salt is recognized as a broad-spectrum antagonist of ionotropic glutamate receptors, which are critical for mediating fast excitatory synaptic transmission in the brain. wikipedia.orgtocris.comtocris.com This antagonism extends to all three major subtypes of these receptors: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. wikipedia.orgmdpi.com By blocking these receptors, kynurenic acid can suppress neuronal excitation, an action that underlies its neuroprotective and anticonvulsant properties. wikipedia.orghellobio.com
N-methyl-D-aspartate (NMDA) Receptor Antagonism
The most extensively characterized action of kynurenic acid is its antagonism of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. nih.govki.se Kynurenic acid exhibits a complex interaction with the NMDA receptor, acting at multiple sites to inhibit its function. mdpi.comjneurosci.org This multifaceted antagonism allows it to potently modulate glutamatergic neurotransmission. nih.gov
Kynurenic acid acts as a non-competitive antagonist at the strychnine-insensitive glycine (B1666218) co-agonist site located on the GluN1 subunit of the NMDA receptor. wikipedia.orgmdpi.commdpi.com The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. mdpi.com By binding to this co-agonist site, kynurenic acid prevents the necessary conformational change for channel opening, thereby inhibiting receptor function even in the presence of glutamate. nih.govscbt.com This interaction is considered non-competitive because kynurenic acid does not directly compete with the primary agonist, glutamate. mdpi.com The IC₅₀ value for this blockade has been reported to be approximately 15 µM in the absence of added glycine, which increases significantly to 235 µM in the presence of a saturating concentration of glycine (10 µM), highlighting the competitive nature of the interaction at the glycine site itself. nih.gov
In addition to its well-established action at the glycine co-agonist site on the GluN1 subunit, kynurenic acid also demonstrates competitive antagonism at the glutamate binding site on GluN2 subunits. mdpi.comnih.gov This dual-site action, involving both non-competitive antagonism at the GluN1 glycine site and competitive antagonism at the GluN2 glutamate site, contributes to its complex and potent inhibitory profile at the NMDA receptor. mdpi.com This broad-spectrum activity at the NMDA receptor complex underscores its role as a significant endogenous modulator of glutamatergic signaling. wikipedia.orgmdpi.com
| Interaction Site | Receptor Subunit | Mechanism of Action | Reference |
|---|---|---|---|
| Glycine Co-agonist Site | GluN1 | Non-competitive Antagonism | wikipedia.orgmdpi.commdpi.com |
| Glutamate Agonist Site | GluN2 | Competitive Antagonism | mdpi.com |
Glycine Co-agonist Site Interactions
Kainate Receptor Antagonism
Kynurenic acid is an effective antagonist of kainate receptors, another class of ionotropic glutamate receptors involved in both pre- and postsynaptic modulation of neurotransmission. wikipedia.orgmdpi.comnih.gov It blocks responses mediated by kainic acid, demonstrating its broad antagonistic profile across all three types of ionotropic glutamate receptors. jneurosci.orgnih.gov In the vertebrate retina, for instance, kynurenic acid has been shown to block kainate-induced responses and the synaptic responses of third-order neurons, suggesting that kainate receptors are a major target for its action in this tissue. nih.gov
| Receptor | Mechanism of Action | Concentration Dependence | Reference |
|---|---|---|---|
| AMPA Receptor | Competitive Antagonism / Positive Allosteric Modulation | High concentrations (antagonism); Low concentrations (potentiation) | nih.govresearchgate.net |
| Kainate Receptor | Antagonism | - | wikipedia.orgmdpi.comnih.gov |
Modulation of Cholinergic Neurotransmission
Beyond the glutamatergic system, kynurenic acid significantly modulates cholinergic neurotransmission through its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). wikipedia.orgfrontiersin.org It acts as a non-competitive, voltage-independent antagonist of this receptor. nih.govjneurosci.org Studies have shown that kynurenic acid inhibits α7 nAChR activity with an IC₅₀ of approximately 7 µM. nih.govnih.gov This inhibition is more potent than its effect on NMDA receptors, particularly in the presence of physiological concentrations of glycine. nih.govjneurosci.org For example, at a concentration of 1 µM, kynurenic acid can reduce α7 nAChR activity by about 40%, while having a minimal effect on NMDA receptors when the glycine site is saturated. nih.govjneurosci.org The slow onset of this inhibition suggests a mechanism that may not involve direct channel block but could be mediated through intracellular pathways. nih.govnih.gov Furthermore, prolonged exposure to kynurenic acid has been observed to increase the expression of other nicotinic receptors, such as the α4β2 subtype. nih.gov
Alpha-7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism
Kynurenic acid has been identified as an antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR). tcsedsystem.edunih.govbiocrates.com This interaction is significant as dysfunction of α7nAChRs is implicated in the pathophysiology of several central nervous system disorders. nih.gov Research indicates that KYNA inhibits α7nAChRs in a non-competitive and voltage-independent manner, with an IC50 (half-maximal inhibitory concentration) of approximately 7 μM. jneurosci.orgmdpi.com This inhibitory action does not appear to involve an increase in the rapid, agonist-induced desensitization of the receptors. jneurosci.org
The antagonism of α7nAChRs by KYNA is considered more potent than its effect on NMDA receptors. jneurosci.org This action is believed to contribute to KYNA's neuroprotective effects, as α7nAChR antagonists have been shown to block neurite outgrowth and reduce apoptotic neuronal death. mdpi.com However, it is important to note that there is some controversy in the scientific literature regarding the direct effects of KYNA on α7nAChR function, with some studies failing to replicate the initial findings of antagonism. tcsedsystem.eduplos.orgplos.orgnih.gov These discrepancies may be due to variations in experimental conditions, such as the use of solvents like DMSO, which has been shown to independently inhibit α7* currents. plos.org
Context-Dependent Effects on Cholinergic Systems
The influence of kynurenic acid on cholinergic systems is complex and can be context-dependent. While it acts as an antagonist at α7nAChRs, prolonged exposure to KYNA has been observed to increase the expression of non-α7 nAChRs, specifically the α4β2 subtype. jneurosci.org This upregulation may be a compensatory mechanism for the reduced activity of α7nAChRs. jneurosci.org
Agonistic Activity at G Protein-Coupled Receptors
Beyond its role as an antagonist at ionotropic receptors, kynurenic acid also functions as an agonist at specific G protein-coupled receptors (GPCRs), modulating cellular signaling through these pathways.
G Protein-Coupled Receptor 35 (GPR35) Activation
The activation of GPR35 by KYNA has been shown to have several downstream effects, including the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org Specifically, KYNA has been demonstrated to decrease the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2, p38 MAPK, and Akt. frontiersin.org Interestingly, while KYNA activates G protein signaling downstream of GPR35, it appears to be a biased agonist, as it does not strongly promote the interaction between GPR35 and β-arrestin, a protein involved in receptor internalization and desensitization. frontiersin.org The affinity of KYNA for GPR35 is in the low micromolar range. frontiersin.org
Hydroxycarboxylic Acid Receptor 3 (HCAR3) Agonism
More recently, kynurenic acid has been identified as an agonist for the hydroxycarboxylic acid receptor 3 (HCAR3), also known as GPR109B. biocrates.comnih.govwikipedia.org HCAR3 is primarily expressed in humans and higher primates, particularly in immune cells like neutrophils and macrophages, as well as in adipocytes. nih.govmdpi.com Similar to GPR35, HCAR3 signals through Gi/o-type G proteins. nih.gov
The activation of HCAR3 by KYNA is thought to have an immunosuppressant effect, potentially creating a negative feedback loop that dampens ongoing immune responses. nih.gov This interaction adds another layer to the immunomodulatory role of KYNA, suggesting its involvement in regulating inflammatory processes through multiple receptor systems. mdpi.com
Neurotransmitter System Interactions
Kynurenic acid significantly interacts with major neurotransmitter systems, most notably the dopaminergic system, often as a consequence of its primary receptor targets.
Influence on Dopaminergic Signaling
Kynurenic acid has an inverse regulatory relationship with the dopaminergic system. nih.gov Elevated levels of KYNA in the brain have been shown to reduce extracellular dopamine (B1211576) levels. nih.govresearchgate.net This effect is primarily initiated by KYNA's antagonism of α7 nicotinic acetylcholine receptors located on glutamatergic terminals. nih.gov By inhibiting these receptors, KYNA reduces glutamate release, which in turn decreases the stimulation of dopamine neurons.
Experimental studies have demonstrated this relationship clearly. For instance, intrastriatal infusion of KYNA or its precursor, L-kynurenine, leads to a significant reduction in dopamine levels in rats. nih.gov Conversely, inhibiting the synthesis of KYNA results in increased extracellular dopamine. nih.gov This modulatory role of KYNA on dopaminergic tone is significant, as dysregulation of dopamine signaling is a key factor in several neuropsychiatric disorders. cpn.or.krnih.gov Some research suggests that elevated KYNA levels may indirectly lead to increased burst-firing of midbrain dopaminergic neurons by altering glutamatergic and cholinergic neurotransmission. cpn.or.kr
Data Tables
Table 1: Kynurenic Acid Receptor Interactions and Effects
| Receptor Target | Action | Key Cellular/Systemic Effect | IC50 / Affinity |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Non-competitive Antagonist | Inhibition of cholinergic neurotransmission; Neuroprotection | ~7 μM jneurosci.orgmdpi.com |
| G Protein-Coupled Receptor 35 (GPR35) | Agonist (Biased) | Reduction of cAMP and intracellular Ca2+; Inhibition of PI3K/Akt and MAPK pathways | Low micromolar range frontiersin.org |
| Hydroxycarboxylic Acid Receptor 3 (HCAR3) | Agonist | Immunosuppression | Not specified |
| NMDA Receptor | Antagonist | Inhibition of glutamatergic neurotransmission | IC50 ~15 μM (in absence of added glycine) jneurosci.org |
Table 2: Influence of Kynurenic Acid on Neurotransmitter Systems
| Neurotransmitter System | Primary Mechanism of Interaction | Observed Effect on Neurotransmitter Level |
| Dopaminergic | Antagonism of α7nAChR on glutamatergic afferents | Reduces extracellular dopamine nih.gov |
| Cholinergic | Direct antagonism of α7nAChR; Upregulation of non-α7 nAChRs (long-term) | Inhibition of α7nAChR-mediated signaling; Complex regulatory effects jneurosci.org |
| Glutamatergic | Antagonism of NMDA, AMPA, and kainate receptors | Reduces glutamate release (indirectly via α7nAChR) and blocks postsynaptic glutamate receptors nih.govnih.gov |
Modulation of Gamma-aminobutyric acid (GABA)ergic Systems
Kynurenic acid has been shown to exert a bidirectional influence on the gamma-aminobutyric acid (GABA)ergic system, the primary inhibitory neurotransmitter system in the brain. nih.govresearchgate.net Research using in vivo microdialysis in awake rats has demonstrated that KYNA can modulate extracellular GABA levels in the prefrontal cortex (PFC). nih.gov
When applied directly to the PFC, KYNA leads to a concentration-dependent and reversible reduction in extracellular GABA concentrations. For instance, a 300 nM concentration of KYNA was found to decrease GABA levels to approximately 45% of the baseline. nih.gov This effect is thought to be mediated by its antagonist activity at α7 nicotinic acetylcholine receptors (α7nAChRs), as the effect was prevented by the co-application of galantamine, a positive allosteric modulator of these receptors. nih.gov The reduction in GABA release is not influenced by KYNA's action on ionotropic glutamate receptors, as antagonists for these receptors did not replicate the effect. nih.gov
Conversely, inhibiting the endogenous synthesis of KYNA with (S)-4-(ethylsulfonyl)benzoylalanine (ESBA) results in a significant and reversible increase in extracellular GABA levels in the PFC, reaching up to 160% of baseline concentrations. nih.gov This elevation of GABA was neutralized by the co-infusion of a low concentration of KYNA (30 nM). nih.gov These findings highlight a tonic regulatory role for endogenous KYNA in maintaining GABAergic tone in the prefrontal cortex. nih.govfrontiersin.org
Table 1: Effect of Kynurenic Acid on Extracellular GABA Levels in the Rat Prefrontal Cortex
| Treatment | Effect on Extracellular GABA | Putative Mechanism | Reference |
| Exogenous KYNA (300 nM) | ↓ ~45% of baseline | Antagonism of α7nAChR | nih.gov |
| Inhibition of Endogenous KYNA Synthesis (ESBA) | ↑ ~160% of baseline | Removal of tonic inhibition | nih.gov |
| ESBA + KYNA (30 nM) | Neutralization of the increase | Restoration of tonic inhibition | nih.gov |
Impact on Serotonergic Pathways
The relationship between kynurenic acid and the serotonergic system is complex, primarily because they share a common precursor, L-tryptophan. The metabolism of tryptophan can proceed down either the serotonin (B10506) pathway, leading to the synthesis of the neurotransmitter serotonin (5-HT), or the kynurenine (B1673888) pathway, which produces KYNA and other neuroactive metabolites. frontiersin.orgnih.govtandfonline.com
Inflammatory conditions and stress can upregulate the enzyme indoleamine 2,3-dioxygenase (IDO), which shunts tryptophan metabolism towards the kynurenine pathway at the expense of serotonin synthesis. frontiersin.orgtandfonline.com This can lead to decreased availability of serotonin, a key modulator of mood, sleep, and appetite. frontiersin.orgmdpi.com While this represents an indirect link, some studies suggest a more direct interaction. For example, research on KYNA analogues has indicated that their antidepressant-like effects may be mediated in part through serotonin 5-HT2 receptors. semanticscholar.org However, the precise, direct impact of kynurenic acid itself on serotonergic neuron firing, serotonin release, or receptor binding remains an area of ongoing investigation. Some derivatives of kynurenine, such as 5-hydroxykynurenamine, have been shown to act as agonists at multiple serotonin receptor subtypes, including 5-HT2 and 5-HT3 receptors. nih.gov
Oxidative Stress and Antioxidant Properties
Kynurenic acid demonstrates significant antioxidant capabilities through multiple mechanisms, independent of its receptor-antagonist actions. nih.govresearchgate.netsemanticscholar.org
Reactive Oxygen Species (ROS) Scavenging
KYNA has been identified as an effective scavenger of highly reactive oxygen species (ROS). nih.govnih.gov It shows a potent ability to neutralize hydroxyl radicals (•OH) and peroxynitrite (ONOO−). nih.govmdpi.com Studies have demonstrated that KYNA can significantly reduce markers of oxidative damage, such as lipid peroxidation and ROS formation, in brain tissue homogenates exposed to pro-oxidants like iron sulfate (B86663) (FeSO₄) and 3-nitropropionic acid. nih.gov This scavenging activity has been confirmed in various experimental settings, including biological preparations devoid of glutamate and nicotinic receptors, such as defolliculated Xenopus laevis oocytes, underscoring its direct antioxidant effects. nih.gov The scavenging ability of KYNA, expressed as IC₅₀ values, follows the order of hydroxyl radical = superoxide (B77818) anion > peroxynitrite. nih.gov
Enhancement of Endogenous Antioxidant Systems
Beyond its direct scavenging activity, kynurenic acid can also bolster the brain's own antioxidant defenses. nih.govnih.gov Research in sheep has shown that intracerebroventricular administration of KYNA leads to a dose-dependent stimulation of the activity of key antioxidant enzymes in the hypothalamus and hippocampus. nih.govnih.gov These enzymes include:
Superoxide Dismutase (SOD) : Specifically, the mitochondrial form, SOD2, which catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. nih.gov
Catalase (CAT) : This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov
Glutathione (B108866) Peroxidase (GPx) : KYNA enhances the activity of GPx1, which reduces lipid hydroperoxides and hydrogen peroxide, utilizing glutathione (GSH) as a cofactor. nih.govnih.gov
In experimental models of neonatal hypoxia-ischemia, KYNA administration not only reduced elevated ROS levels but also decreased the heightened activity of these antioxidant enzymes, suggesting that by reducing the initial oxidative insult, KYNA lessens the compensatory demand on the endogenous antioxidant system. mdpi.comnih.gov It also helps restore levels of glutathione (GSH), a crucial non-enzymatic antioxidant in the brain. mdpi.commdpi.com
Table 2: Kynurenic Acid's Influence on Endogenous Antioxidant Enzymes
| Enzyme | Function | Effect of KYNA Administration | Reference |
| Superoxide Dismutase 2 (SOD2) | Converts superoxide to hydrogen peroxide | Stimulates activity | nih.govnih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide | Stimulates activity | nih.govnih.gov |
| Glutathione Peroxidase 1 (GPx1) | Reduces hydrogen peroxide and lipid hydroperoxides | Stimulates activity | nih.govnih.gov |
Immunomodulatory Mechanisms
Kynurenic acid is a recognized modulator of the immune system, particularly within the central nervous system, where it primarily interacts with microglial cells. nih.govmdpi.comresearchgate.net
Effects on Microglial Cell Activation and Function
Microglia are the resident immune cells of the brain, becoming activated in response to inflammation or injury. nih.govmdpi.com Kynurenic acid has been consistently shown to inhibit this activation. nih.govnih.gov In in vitro studies using microglia-enriched cultures challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, KYNA effectively suppresses microglial activation. nih.govmdpi.commdpi.com
This immunomodulation manifests in several ways:
Inhibition of Phagocytosis : Activated microglia engage in phagocytosis, clearing cellular debris and pathogens. KYNA significantly inhibits the stimulated phagocytotic activity of microglial cells. nih.govresearchgate.netmdpi.com
Suppression of Pro-inflammatory Mediators : KYNA can reduce the production and release of pro-inflammatory cytokines and chemokines from activated microglia. For example, it has been shown to decrease the production of CXCL10 in LPS-challenged microglial cultures. mdpi.com The inhibition of phagocytosis also suggests a potential reduction in the expression of genes that encode for inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov
Morphological Regulation : In vivo, KYNA analogues have been observed to inhibit the morphological transformation of microglia from a resting state to an activated, amoeboid state following an epileptic event. nih.govmdpi.com
These immunosuppressive actions appear to be a dominant feature of KYNA's profile, occurring alongside its better-known role as a glutamate receptor antagonist. nih.govnih.gov This suggests that kynurenic acid acts as a crucial brake on neuroinflammatory processes mediated by microglia. nih.govfrontiersin.org
Modulation of T-cell and Natural Killer (NK) cell Activity
Kynurenic acid and its metabolic precursor, kynurenine, exert complex and sometimes contradictory effects on the function of T-cells and Natural Killer (NK) cells. These effects are highly dependent on the local microenvironment, the concentration of the metabolite, and the specific state of the immune cells.
T-cell Modulation: Kynurenic acid is recognized as an immunomodulatory molecule that can suppress T-cell responses. Research indicates that KYNA can interfere with the differentiation and activation of T-cells, particularly by inhibiting the development of pro-inflammatory Th17 cells. frontiersin.orgfrontiersin.org This is part of a broader mechanism where tryptophan metabolites contribute to an immunosuppressive microenvironment, which is particularly relevant in conditions like cancer. frontiersin.orgfrontiersin.org The interaction of KYNA with the aryl hydrocarbon receptor (AhR) is a key mechanism in this process, promoting the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs) while inhibiting their maturation into IL-17-producing Th17 cells. mdpi.commdpi.com This shift helps to suppress excessive immune responses. frontiersin.org
Furthermore, studies have shown that KYNA can revoke CD4+ T-cell proliferation and the production of interferon-gamma (IFNγ). researchgate.net In contrast, one study in mice found that a very low dose of orally administered KYNA stimulated the proliferative response of T lymphocytes, while higher doses had no significant effect. nih.gov This suggests that the immunomodulatory role of KYNA on T-cells can be dose-dependent. The suppression of T-cell function is also linked to the broader activity of the kynurenine pathway, where the enzyme indoleamine 2,3-dioxygenase (IDO) generates metabolites that can induce T-cell apoptosis and promote the formation of Tregs. frontiersin.org
Natural Killer (NK) Cell Modulation: The influence of the kynurenine pathway on NK cells is also multifaceted. Tryptophan metabolites, primarily the KYNA precursor kynurenine, have been shown to inhibit the proliferation and function of NK cells. frontiersin.org This inhibition is partly achieved by downregulating the surface expression of key activating receptors on NK cells, such as NKp46 and NKG2D, which are crucial for identifying and killing target cells. ashpublications.orgnih.gov This effect impairs the ability of NK cells to kill target cells that are recognized via these receptors. ashpublications.org
However, other research presents a different perspective, particularly in specific physiological contexts like pregnancy. One study found that kynurenine can actually promote the cytotoxic activity of both peripheral and decidual NK cells in an AhR-dependent manner. nih.gov In this context, kynurenine stimulation increased the expression of killer receptors and cytotoxic granules. nih.gov It is important to note that many studies focus on kynurenine's effects, which may act as a prodrug for KYNA, the more potent AhR ligand. mdpi.com The net effect of KYNA on NK cells appears to be context-dependent, potentially leading to either suppression of their anti-tumor properties or enhancement of their cytotoxic activity. frontiersin.orgnih.gov
| Immune Cell Type | Observed Effect of Kynurenic Acid (or its Precursor) | Key Research Finding | Reference |
|---|---|---|---|
| CD4+ T-cells | Inhibition of proliferation and IFNγ production | KYNA treatment at concentrations from 0.005–50 µM revoked CD4+ T-cell proliferation and IFNγ production in co-culture experiments. | researchgate.net |
| Naïve CD4+ T-cells | Promotes differentiation to Regulatory T-cells (Tregs) | Via AhR activation, KYNA promotes the expression of FoxP3, a key transcription factor for Treg differentiation. | frontiersin.orgmdpi.commdpi.com |
| CD4+ T-cells | Inhibition of differentiation to Th17 cells | KYNA inhibits the differentiation of CD4+ cells into the pro-inflammatory Th17 phenotype. | frontiersin.orgfrontiersin.org |
| T-lymphocytes (in vivo, mice) | Stimulation of proliferation | The lowest tested dose (2.5 mg/l in drinking water) stimulated the proliferative response of T lymphocytes, while higher doses did not. | nih.gov |
| Natural Killer (NK) cells | Inhibition of activating receptor expression | The KYNA precursor, L-kynurenine, prevents the upregulation of NKp46 and NKG2D activating receptors, impairing cytotoxicity. | ashpublications.org |
| Natural Killer (NK) cells | Inhibition of proliferation | Tryptophan-derived catabolites, generated by the enzyme IDO, inhibit the proliferation of NK cells. | frontiersin.orgashpublications.org |
| Decidual NK (dNK) cells | Promotion of cytotoxicity | In early pregnancy, kynurenine stimulation promoted the expression of killer receptors and cytotoxic granules in an AhR-dependent manner. | nih.gov |
Interactions with the Aryl Hydrocarbon Receptor (AhR)
Kynurenic acid is a well-established endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a central role in regulating immune responses and xenobiotic metabolism. frontiersin.orgmdpi.com The interaction between KYNA and AhR is a critical mechanism through which KYNA exerts many of its immunomodulatory effects.
KYNA as a Potent AhR Agonist: Multiple studies have identified kynurenic acid as an efficient and potent agonist for the human AhR. nih.govoup.com It is considered a more potent and stable ligand for AhR compared to its direct metabolic precursor, kynurenine. mdpi.commdpi.com Some research suggests that the effects attributed to kynurenine on AhR may actually be mediated by its conversion to KYNA. imrpress.comimrpress.com Molecular docking studies have shown that while kynurenine does not dock well to the human AhR, KYNA does, supporting the idea that KYNA is the primary mediator of the kynurenine-AhR link. imrpress.comimrpress.com
The activation of AhR by KYNA is structurally specific; studies have revealed that the carboxylic acid group on the KYNA molecule is crucial for achieving maximal transcriptional activity. nih.govoup.com Upon binding, KYNA activates AhR, leading to its translocation into the nucleus where it can alter gene expression. nih.gov This activation has been demonstrated in various cell types, including liver and breast cancer cell lines. mdpi.comnih.gov
Downstream Effects of AhR Activation: The activation of AhR by KYNA initiates a cascade of cellular events. A primary example is the induction of cytochrome P450 family enzymes, particularly CYP1A1, which are involved in metabolism. mdpi.comnih.gov In human hepatocyte-derived (HepG2) cells, KYNA was shown to induce CYP1A1 mRNA levels, and in a human reporter cell line, the concentration for 25% of maximal effect (EC25) was found to be 104 nM. nih.govoup.com
Furthermore, the KYNA-AhR signaling pathway can synergize with inflammatory signals to modulate cytokine production. For instance, in the presence of inflammatory signaling molecules like Interleukin-1β (IL-1β), physiologically relevant concentrations of KYNA (e.g., 100 nM) can lead to a significant, AhR-dependent induction of Interleukin-6 (IL-6) expression. nih.govoup.com This creates a potential positive feedback loop where inflammation stimulates the kynurenine pathway, leading to KYNA production; KYNA then activates AhR, which can further promote inflammatory cytokine production like IL-6, and IL-6 can in turn induce the IDO enzyme that produces more kynurenine. mdpi.commdpi.commdpi.com
| Cell Line/System | Experimental Finding | Effective Concentration | Reference |
|---|---|---|---|
| Human HepG2 40/6 reporter cell line | KYNA is an efficient AhR agonist. | EC25 observed to be 104 nM. | nih.govoup.com |
| Mouse stable reporter cell line | KYNA activates mouse AhR. | EC25 was 10 µM. | mdpi.com |
| Human HepG2 cells | Induction of CYP1A1 mRNA levels. | Significant induction observed with increasing concentrations of KYNA. | nih.govoup.com |
| Primary human hepatocytes | Induction of CYP1A-mediated metabolism. | Effective at 1 µM. | mdpi.com |
| Human MCF-7 breast cancer cells | Synergistic induction of IL-6 expression (with IL-1β). | Significant induction at 100 nM KYNA. | nih.govoup.com |
| Human AhR (in silico docking) | KYNA docks to the AhR ligand-binding pocket. | N/A (Computational study) | imrpress.comimrpress.com |
Role of Kynurenic Acid in Neurobiological Systems and Processes
Synaptic Plasticity and Neurotransmission Regulation
Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, which are fundamental to excitatory neurotransmission in the brain. scbt.com Its action modulates synaptic plasticity, a crucial process for learning and memory. scielo.br KYNA non-selectively inhibits all three types of ionotropic glutamate receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. mdpi.com By acting as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, it can reduce glutamatergic signaling. mdpi.comscbt.com Even at low concentrations, the presence of kynurenic acid in the brain can lead to a decrease in glutamate levels. scielo.br
Table 1: Receptor Interactions of Kynurenic Acid
| Receptor Target | Type of Interaction | Consequence of Interaction | References |
|---|---|---|---|
| NMDA Receptor | Antagonist (at glycine site) | Reduces glutamatergic neurotransmission | mdpi.comscbt.com |
| AMPA Receptor | Antagonist | Dampens excitatory neurotransmission | mdpi.com |
| Kainate Receptor | Antagonist | Inhibits excitatory neurotransmission | |
| α7nACh Receptor | Non-competitive Antagonist | Inhibits cholinergic neurotransmission | mdpi.comnih.gov |
| GPR35 | Agonist | Modulates cellular signaling (e.g., Ca2+ flux) | mdpi.comnih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Agonist | Modulates gene expression related to immune responses | mdpi.comfrontiersin.org |
Neuroprotection Against Excitotoxicity
Kynurenic acid is widely regarded as an endogenous neuroprotectant, primarily due to its ability to counteract excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. mdpi.compreprints.org By dampening glutamatergic signaling through its antagonism of NMDA, AMPA, and kainate receptors, KYNA acts as a safeguard against this overstimulation. mdpi.compreprints.org
Its neuroprotective effects have been documented in various preclinical models. mdpi.comnih.gov For instance, KYNA has been shown to block neurotoxicity induced by kainic acid. hellobio.com In studies using rat cortex, kynurenic acid inhibited the responses to excitotoxins like NMDA and quinolinic acid. nih.gov This protective capacity is crucial, as unchecked excitotoxicity is implicated in numerous neurodegenerative conditions. wikipedia.org Some researchers suggest that the elevated levels of KYNA observed in certain neurological disorders might represent a compensatory, albeit sometimes insufficient, attempt by the brain to protect neurons from damage. wikipedia.org Beyond receptor antagonism, KYNA's protective profile also includes antioxidant mechanisms, as it can function as a direct scavenger of reactive oxygen species (ROS). frontiersin.orgnih.gov
Influence on Neuronal Development and Maturation (Preclinical Models)
The kynurenine (B1673888) pathway and its metabolites, including kynurenic acid, play a significant role during neurodevelopment. nih.gov However, the balance of these metabolites is critical, as alterations can have lasting consequences. Preclinical studies have demonstrated that elevated levels of kynurenic acid during the perinatal period can lead to long-term deficits. nih.gov
Increasing kynurenic acid levels before birth in animal models has been shown to cause cognitive dysfunction in the offspring, which corresponds to changes in central nervous system structure and synaptic function. frontiersin.org For example, the embryonic kynurenine (EKyn) model, which involves prenatal elevation of kynurenine (the precursor to KYNA), resulted in sex-specific sleep disturbances and altered hippocampal neuromodulation in the adult offspring. sc.edu Male offspring exhibited reduced REM sleep and elevated brain KYNA, while females showed a hyperarousal phenotype. sc.edu Because the normal activation of NMDA receptors is essential for proper brain development, the antagonistic action of KYNA at these receptors during critical developmental windows is a key mechanism behind these observed abnormalities. nih.gov
Table 2: Effects of Elevated Perinatal Kynurenic Acid in Preclinical Models
| Model System | Observation | Potential Consequence | References |
|---|---|---|---|
| Rat Models | Increased KYNA levels before birth | Cognitive dysfunction in offspring | frontiersin.org |
| Rat Models | Prenatal kynurenine elevation (EKyn model) | Sex-specific sleep disturbances, altered hippocampal neuromodulation | sc.edu |
| Rat Models | Local injection of KYNA synthesis inhibitor | Preferential loss of neurons in the entorhinal cortex | nih.gov |
| General Preclinical Models | KYNA and α-7nAChR antagonists | Blockade of neurite outgrowth | mdpi.comnih.gov |
Role in Brain Regional Heterogeneity of Kynurenine Pathway Metabolism
The metabolism of kynurenine in the brain is not uniform; instead, it exhibits significant regional and cellular heterogeneity. nih.gov This leads to a physical segregation of the different branches of the kynurenine pathway. Astrocytes are the primary site for the synthesis of kynurenic acid. These glial cells contain the enzyme kynurenine aminotransferase (KAT), which converts kynurenine into KYNA.
In contrast, other key enzymes of the pathway are located in different cell types. Specifically, microglia and other cells of monocytic origin, such as infiltrating macrophages, contain kynurenine 3-monooxygenase (KMO). This enzyme directs kynurenine down a different metabolic branch, leading to the production of 3-hydroxykynurenine and subsequently the neurotoxic metabolite quinolinic acid. Astrocytes lack KMO and therefore cannot produce these downstream metabolites from kynurenine. This cellular compartmentalization means that the balance between the neuroprotective KYNA and the potentially neurotoxic quinolinic acid can be influenced by the relative activity of astrocytes versus microglia in different brain regions or under various pathological conditions, such as neuroinflammation. nih.gov
Contributions to Neuroenergetics and Mitochondrial Function
Kynurenic acid also plays a role in cellular energy metabolism and mitochondrial health. nih.gov Mitochondria are vital for neuronal function, and their dysfunction is a key factor in many neurodegenerative diseases. mdpi.com Kynurenic acid has been shown to exert protective effects on mitochondria, particularly under conditions of stress induced by other kynurenine pathway metabolites. frontiersin.org
In rat striatal slice models, the neurotoxin quinolinic acid was shown to induce mitochondrial dysfunction, whereas pretreatment with kynurenic acid prevented these effects. researchgate.netnih.gov Specifically, KYNA prevented the decrease in mitochondrial membrane potential and the impairment of mitochondrial respiratory chain complex II activity caused by quinolinic acid. researchgate.netnih.gov Furthermore, studies have shown that KYNA can improve various mitochondrial parameters, including complex II activity and mitochondrial mass, in the face of neuronal injury. frontiersin.org However, the effects of KYNA on mitochondria can be complex and context-dependent. For instance, one study noted that high concentrations of KYNA increased mitochondrial oxygen consumption and decreased ATP synthesis in heart mitochondria, but not in brain or liver mitochondria, suggesting organ-specific effects. mdpi.com The presence of NMDA receptors on the inner mitochondrial membrane suggests a potential mechanism through which KYNA could directly influence mitochondrial function and calcium transport. frontiersin.org
Implication of Kynurenic Acid in Pathophysiological Research Models
Neurological Disorders
In the realm of neurological disorders, the balance within the kynurenine (B1673888) pathway, which produces both neuroprotective agents like KYNA and neurotoxic metabolites like quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK), is critical for neuronal health. mdpi.comjournaltxdbu.com Dysregulation of this pathway is a common feature in many central nervous system (CNS) diseases, with the resulting imbalance contributing to neuronal damage and disease progression. journaltxdbu.commdpi.com
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are increasingly linked to disturbances in the kynurenine pathway. mdpi.com A common theme is a shift towards the production of neurotoxic compounds at the expense of neuroprotective KYNA, exacerbating excitotoxicity, oxidative stress, and neuroinflammation—key components of neurodegeneration. nih.govnih.gov
In Alzheimer's disease (AD) models, the role of kynurenic acid is complex and has been described as a "double-edged sword". nih.gov On one hand, KYNA is considered neuroprotective due to its ability to counteract the excitotoxic activity of other kynurenine pathway metabolites. nih.gov However, elevated levels of KYNA have been found in the brains of AD patients and in animal models. nih.gov Researchers suggest that by acting as an antagonist at N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors, excessively high concentrations of KYNA may contribute to the cognitive and learning deficits characteristic of AD. nih.govsemanticscholar.org
Neuroinflammation, a key feature of AD, activates the kynurenine pathway, leading to an altered production of its metabolites. nih.gov The activation of microglia can lead to an overproduction of the excitotoxin quinolinic acid (QA), while astrocytes are the primary producers of KYNA in the brain. nih.govsemanticscholar.org The interplay between these metabolites is crucial, as an imbalance can lead to neuronal damage. nih.gov Studies in AD mouse models have shown that an increase in tryptophan metabolites in the brain is associated with cognitive deficits and oxidative damage. nih.gov While some studies report increased KYNA in the cerebrospinal fluid (CSF) of AD patients, others have found decreased levels in serum, indicating the complexity of KYNA's role in AD pathogenesis. nih.govnih.gov
| Finding | Model/System | Implication | Reference |
|---|---|---|---|
| Increased KYNA levels in CSF and brain tissue. | AD Patients & Animal Models | May disrupt learning and cognitive abilities via antagonism of NMDA and α7nACh receptors. | nih.gov |
| Kynurenine pathway (KP) is activated in AD, linked to neuroinflammation. | AD Patients | Imbalance in KP metabolites (e.g., KYNA vs. QUIN) can cause neuronal damage. | nih.gov |
| Decreased KYNA concentration found in lumbar CSF. | AD Patients | Contradictory findings highlight the complexity of KYNA's role. | nih.gov |
| Inhibition of kynurenine 3-monooxygenase (KMO) shunts metabolism toward KYNA production. | APPtg mouse model of AD | Prevents spatial memory deficits and synaptic loss, suggesting a therapeutic strategy. | researchgate.net |
In Parkinson's disease (PD), research models suggest a significant imbalance in the kynurenine pathway, often characterized by a reduction in neuroprotective KYNA and an elevation of neurotoxic metabolites like quinolinic acid (QUIN). nih.govnih.gov This shift is believed to contribute to the progressive degeneration of dopaminergic (DA) neurons in the substantia nigra, a hallmark of PD. nih.gov KYNA exerts neuroprotective effects by acting as an endogenous antagonist of NMDA receptors, thereby shielding neurons from excitotoxicity, a process implicated in PD pathogenesis. researchgate.netqueensu.ca
Studies using animal models have demonstrated that increasing the brain's concentration of KYNA can protect against the neurotoxic effects of QUIN and prevent the loss of dopaminergic neurons. nih.govqueensu.ca For instance, treating PD model rats with L-kynurenine (a precursor to KYNA) and probenecid (B1678239) (an inhibitor of organic acid transport) was shown to elevate KYNA levels and provide neuroprotection. nih.gov Furthermore, inhibiting enzymes like kynurenine 3-monooxygenase (KMO), which directs the pathway towards neurotoxic metabolites, can increase KYNA concentration and prevent excitotoxic damage. nih.gov These findings underscore the therapeutic potential of modulating the kynurenine pathway to favor KYNA production as a strategy for slowing disease progression in PD. nih.govopenaccessjournals.com
| Finding | Model/System | Implication | Reference |
|---|---|---|---|
| Reduced KYNA and increased QUIN levels are linked to PD pathogenesis. | PD Patients & Animal Models | Imbalance contributes to excitotoxicity and degeneration of dopaminergic neurons. | nih.govnih.gov |
| Increasing endogenous KYNA levels prevents the loss of dopaminergic neurons. | Rat models of PD (QUIN-lesioned) | Demonstrates the neuroprotective capacity of KYNA against excitotoxins. | nih.govqueensu.ca |
| Inhibition of KMO and kynureninase increases KYNA concentration. | Neurological disorder models | Prevents accumulation of neurotoxic 3-HK and QUIN, offering a therapeutic approach. | nih.gov |
| KYNA-loaded micelles ameliorated motor functions and prevented neuronal loss. | In vitro and in vivo PD models | Highlights the potential of novel delivery systems to enhance KYNA's neuroprotective effects. | researchgate.net |
Huntington's disease (HD) is strongly associated with profound imbalances in the kynurenine pathway (KP). nih.gov Research in both genetic animal models and human patients indicates that the metabolic pathway is shifted to favor the production of neurotoxic metabolites, specifically 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), over the neuroprotective kynurenic acid (KYNA). nih.govnih.gov This imbalance is considered a critical link between the mutant huntingtin protein and the excitotoxic neuronal death observed in the striatum, a key pathological feature of HD. nih.gov
Studies in the R6/2 mouse model of HD have revealed increased activity of kynurenine 3-monooxygenase (KMO), the enzyme that produces 3-HK, and decreased activity of kynureninase, its degrading enzyme. nih.gov This enzymatic shift directly contributes to the accumulation of 3-HK. nih.gov Conversely, the branch of the KP leading to KYNA synthesis appears less affected in the early stages in this model. nih.gov The resulting high ratio of neurotoxic metabolites to KYNA exacerbates the vulnerability of neurons to excitotoxicity, primarily through the overactivation of NMDA receptors by QUIN. nih.govnih.gov Pharmacological strategies aimed at correcting this imbalance, such as inhibiting KMO, have shown promise in preclinical HD models, suggesting that restoring the relative levels of KYNA could be a viable therapeutic approach. scispace.com
| Finding | Model/System | Implication | Reference |
|---|---|---|---|
| Imbalance in KP metabolism favors neurotoxic 3-HK and QUIN over neuroprotective KYNA. | HD brain & genetic models | Links mutant huntingtin protein to excitotoxic pathophysiology. | nih.gov |
| Increased KMO activity and decreased kynureninase activity. | R6/2 mouse model | Accounts for abnormally high brain levels of neurotoxic 3-HK. | nih.gov |
| Neostriatal KYNA levels are decreased or unaltered, while cortical levels may increase in late stages. | Human HD postmortem studies | Region-selective changes in KYNA metabolism occur during disease progression. | nih.gov |
| Pharmacological normalization of the KP imbalance may provide clinical benefits. | Preclinical HD models | Targeting enzymes like KMO to increase the KYNA/QUIN ratio is a promising therapeutic strategy. | scispace.comnih.gov |
Kynurenic acid is recognized for its anticonvulsant properties, which stem from its function as the only known endogenous antagonist of ionotropic excitatory amino acid (EAA) receptors in the mammalian brain. mdpi.comresearchgate.net By broadly targeting these receptors, KYNA can dampen excessive neuronal excitation that underlies seizure activity. wikipedia.org Research in various epilepsy models has substantiated this role, demonstrating that KYNA can protect against seizures induced by convulsant agents. mdpi.com
An intriguing area of research is the interaction between antiepileptic drugs (AEDs) and KYNA metabolism. Studies have shown that several conventional AEDs, including phenobarbital, phenytoin, and lamotrigine, enhance the production of KYNA in rat cortical slices. researchgate.netnih.gov This effect is often mediated by the stimulation of kynurenine aminotransferase (KAT), the enzyme responsible for KYNA synthesis. mdpi.comnih.gov This suggests that a novel, synergistic mechanism of action for some AEDs may be their ability to increase the brain's endogenous anticonvulsant, KYNA. nih.gov Conversely, other AEDs like gabapentin (B195806) and vigabatrin (B1682217) have been found to inhibit KYNA synthesis. nih.gov The administration of valproate (VPA), a widely used AED, has been shown to cause a long-lasting increase in hippocampal KYNA levels in kindled rats, an effect that correlates with its antiepileptic and neuroprotective actions. if-pan.krakow.pl
| Finding | Model/System | Implication | Reference |
|---|---|---|---|
| KYNA acts as a broad-spectrum antagonist of ionotropic EAA receptors. | Mammalian Brain | Possesses inherent anticonvulsant and neuroprotective activities. | wikipedia.orgmdpi.com |
| Some AEDs (phenobarbital, phenytoin, lamotrigine) enhance KYNA production. | Rat cortical slices | Suggests a novel mechanism of action for these drugs via increased endogenous anticonvulsant levels. | researchgate.netnih.gov |
| Other AEDs (gabapentin, vigabatrin, tiagabine) inhibit KYNA synthesis. | Rat cortical slices | Demonstrates differing effects of AEDs on the kynurenine pathway. | nih.gov |
| Valproate administration leads to a sustained increase in hippocampal KYNA levels. | Pentylenetetrazole-kindled rats | Links the antiepileptic and neuroprotective properties of VPA to elevated KYNA. | if-pan.krakow.pl |
Kynurenic acid has demonstrated significant protective effects across a range of ischemic injury models, highlighting its potential role in tissue preservation following a loss of blood supply. tocris.com Its mechanisms of action are multifaceted, involving antioxidant properties and modulation of cellular signaling pathways. nih.govmdpi.com
Cardioprotective Effects: In models of myocardial ischemia/reperfusion, KYNA treatment has been shown to significantly reduce infarct size. nih.gov Studies using both in vitro rat cardiomyoblasts and in vivo rat models of myocardial infarction found that KYNA-mediated cardioprotection is associated with enhanced mitophagy (the selective degradation of mitochondria) and increased antioxidant defense, evidenced by elevated SOD2 mRNA levels. nih.gov
Cerebroprotective Effects: In models of global cerebral ischemia, systemic administration of KYNA has been shown to offer neuroprotection. mdpi.com Its ability to block excitotoxic damage by antagonizing glutamate (B1630785) receptors is a key mechanism in protecting brain tissue from ischemic injury. mdpi.com
Renal Effects: The effects of KYNA on renal hemodynamics have been investigated, suggesting a role in the regulation of kidney function. mdpi.com While detailed mechanisms in renal ischemia are still being elucidated, its general protective properties against ischemia-reperfusion injury are considered relevant. tocris.com
Retinal Effects: In mouse models of retinal ischemia/reperfusion injury, a condition relevant to diseases like glaucoma, both intravenous and intravitreal administration of KYNA protected retinal ganglion cells (RGCs) from death. nih.gov Furthermore, knockout mice for the enzyme KMO, which leads to higher endogenous KYNA levels, showed greater resistance to RGC loss after ischemic injury. nih.gov This suggests that elevating KYNA levels is a promising strategy for protecting against retinal damage. nih.gov
| Effect | Model/System | Key Finding | Reference |
|---|---|---|---|
| Cardioprotective | Rat myocardial infarction model; H9C2 cells | Reduces infarct size; associated with enhanced mitophagy and antioxidant defense. | nih.gov |
| Cerebroprotective | Gerbil model of global ischemia | Offers neuroprotection, likely through antagonism of excitotoxic glutamate receptors. | mdpi.com |
| Vascular Protective | Rat aorta ischemia-reperfusion model | Recovers vascular functionality, possibly through antioxidant and tissue repair mechanisms. | mdpi.com |
| Retinal Protective | Mouse retinal ischemia/reperfusion model | Protects retinal ganglion cells from cell death; KMO knockout mice show enhanced protection. | nih.gov |
Parkinson's Disease Models: Impact on Dopaminergic Systems and Neuroprotection
Epilepsy Models: Anticonvulsant Activities and Mechanisms
Psychiatric Disorders
Alterations in the kynurenine pathway and subsequent dysregulation of KYNA levels have been implicated in the pathophysiology of several psychiatric disorders. The ability of KYNA to influence critical neurotransmitter systems, including the dopaminergic and glutamatergic systems, positions it as a significant molecule in the study of mental illness. capes.gov.brnih.gov
Schizophrenia Models: The Kynurenic Acid Hypothesis and Dopaminergic/Glutamatergic Dysregulation
The "kynurenic acid hypothesis of schizophrenia" posits that elevated levels of KYNA in the brain contribute to the symptoms of the disorder. nih.govcapes.gov.brnih.gov This hypothesis is supported by findings of increased KYNA concentrations in the cerebrospinal fluid and post-mortem brain tissue of individuals with schizophrenia. nih.govoup.comresearchgate.net
KYNA is known to be an antagonist at the N-methyl-D-aspartate receptor (NMDAR), a type of glutamate receptor. researchgate.netnih.gov This action is significant because dysfunction of the glutamatergic system is a prominent theory in the pathophysiology of schizophrenia. nih.govnih.gov By blocking the NMDAR, elevated KYNA could lead to a state of glutamate hypofunction, which is thought to contribute to the cognitive deficits and negative symptoms observed in schizophrenia. researchgate.netnih.gov Furthermore, KYNA's antagonism of α7nAChRs, which are also involved in cognitive processes, may further exacerbate these impairments. researchgate.netcapes.gov.br
The interplay between the glutamatergic and dopaminergic systems is crucial in the context of schizophrenia. The dopamine (B1211576) hypothesis of schizophrenia suggests that dysregulated dopamine neurotransmission is a key factor in the disorder. nih.gov Research indicates that pharmacologically induced elevations in brain KYNA levels can lead to increased firing rates of midbrain dopamine neurons, an effect that links the kynurenic acid hypothesis with the dopamine hypothesis. nih.gov This suggests that KYNA may act as an upstream modulator of both glutamatergic and dopaminergic dysregulation in schizophrenia. capes.gov.brnih.gov
Table 1: Kynurenic Acid's Role in Schizophrenia Models
| Model/Finding | Key Observation | Implication for Schizophrenia | Reference(s) |
|---|---|---|---|
| Elevated KYNA in CSF and Brain | Increased concentrations of KYNA have been found in the cerebrospinal fluid and post-mortem brain tissue of schizophrenia patients. | Supports the kynurenic acid hypothesis of schizophrenia. | nih.govoup.comresearchgate.net |
| NMDAR Antagonism | KYNA acts as an antagonist at the N-methyl-D-aspartate receptor. | Contributes to glutamatergic hypofunction, a key element of schizophrenia pathophysiology. | researchgate.netnih.govnih.gov |
| α7nAChR Antagonism | KYNA is an antagonist of the α7 nicotinic acetylcholine receptor. | May worsen cognitive deficits seen in the disorder. | researchgate.netcapes.gov.br |
| Dopaminergic Modulation | Elevated KYNA is associated with increased firing of midbrain dopamine neurons. | Links the glutamatergic and dopaminergic hypotheses of schizophrenia. | nih.gov |
Depression Models: Inflammatory Processes and Kynurenine Pathway Aberrations
The link between inflammation and depression is well-established, and the kynurenine pathway appears to be a critical mediator in this relationship. nih.govnih.gov During inflammatory conditions, pro-inflammatory cytokines can activate the enzyme indoleamine 2,3-dioxygenase (IDO), which shifts tryptophan metabolism towards the kynurenine pathway at the expense of serotonin (B10506) synthesis. frontiersin.orgcpn.or.kr
This shift results in an altered balance of kynurenine pathway metabolites. In depression models, there is often a move towards the production of neurotoxic metabolites, such as quinolinic acid, an NMDAR agonist. nih.govfrontiersin.org Conversely, a reduction in the neuroprotective metabolite KYNA has been observed in some studies of major depressive disorder. frontiersin.org The ratio of KYNA to quinolinic acid is considered an important indicator of the metabolic imbalance in the kynurenine pathway. frontiersin.org
Preclinical studies have shown that chronic stress can induce depression-like behaviors and lead to a reduction in KYNA, while neurotoxic metabolites accumulate. frontiersin.org This suggests that aberrations in the kynurenine pathway, leading to a decrease in neuroprotective KYNA and an increase in neurotoxic metabolites, contribute to the pathophysiology of depression, particularly in the context of inflammation. nih.govfrontiersin.org
Anxiety-Like Behaviors in Preclinical Studies
The role of the kynurenine pathway in anxiety is also an area of active investigation. nih.govresearchgate.net Preclinical evidence suggests that metabolites of the kynurenine pathway can modulate anxiety-like behaviors. nih.gov KYNA, with its antagonistic effects at excitatory receptors, is thought to have tranquillizing and anticonvulsant properties. nih.gov
In animal models, chronic unpredictable mild stress has been shown to induce anxiety-like behaviors. frontiersin.org These behavioral changes are accompanied by a shift in the kynurenine pathway towards the production of neurotoxic metabolites and a reduction in the neuroprotective KYNA. frontiersin.org This suggests that a balanced kynurenine pathway, with adequate levels of KYNA, may be important for maintaining normal emotional regulation, and that a deficit in KYNA could contribute to the development of anxiety.
Neuroinflammatory Conditions
Kynurenic acid plays a significant role in neuroinflammatory conditions, largely due to its immunomodulatory and neuroprotective properties. nih.govfrontiersin.orgmdpi.com
Sepsis-Associated Brain Dysfunction Models
Sepsis-associated encephalopathy is a severe neurological complication of sepsis, characterized by neuroinflammation and blood-brain barrier dysfunction. nih.govfrontiersin.orgfrontiersin.org In rodent models of sepsis, exogenous administration of KYNA has been shown to be neuroprotective. nih.govfrontiersin.org
Research has demonstrated that in a rat model of fecal peritonitis-induced sepsis, treatment with KYNA ameliorated the increase in blood-brain barrier permeability and reduced markers of brain damage. nih.govfrontiersin.org KYNA and its synthetic derivatives were also found to mitigate the sepsis-induced inflammatory response by reducing plasma levels of pro-inflammatory mediators. nih.govfrontiersin.org Furthermore, KYNA treatment improved mitochondrial function in the brain, which is often impaired during sepsis. nih.govfrontiersin.org These findings suggest that KYNA has a protective role in sepsis-associated brain dysfunction by reducing neuroinflammation and preserving the integrity of the blood-brain barrier. nih.govfrontiersin.orgfrontiersin.org
Table 2: Effects of Kynurenic Acid in a Rodent Model of Sepsis
| Parameter | Observation in Sepsis Model | Effect of KYNA Treatment | Reference(s) |
|---|---|---|---|
| Blood-Brain Barrier Permeability | Increased | Ameliorated | nih.govfrontiersin.org |
| Plasma Inflammatory Markers | Elevated | Reduced | nih.govfrontiersin.org |
| Brain Mitochondrial Function | Impaired | Improved | nih.govfrontiersin.org |
| Brain Damage Markers | Increased | Reduced | nih.govfrontiersin.org |
General Neuroinflammation and Microglial Involvement
Microglia, the resident immune cells of the brain, are key players in neuroinflammation. nih.govfrontiersin.orgmdpi.com The kynurenine pathway is active within these cells, and its balance can influence microglial activity. nih.govfrontiersin.org Astrocytes primarily produce the neuroprotective KYNA, while activated microglia can produce both KYNA and the neurotoxic quinolinic acid. researchgate.netfrontiersin.org
Other Systemic Pathophysiological Research Models
Cardiovascular Disease: Anti-inflammatory and AhR-mediated Effects
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is increasingly recognized for its involvement in the pathophysiology of cardiovascular diseases (CVDs). mdpi.commdpi.com Persistent systemic inflammation is a known contributor to a range of pathologies, including CVDs, and metabolites of the kynurenine pathway (KP) are considered potential mediators. mdpi.comnih.govnih.gov Proinflammatory signals can enhance tryptophan metabolism through the KP, leading to the formation of immunomodulatory metabolites like KYNA. mdpi.comnih.gov
Research has highlighted the dual nature of KYNA and its associated signaling pathways in cardiovascular health. It possesses anti-inflammatory, antioxidant, and cardioprotective properties. mdpi.com Studies using in vitro and in vivo models of myocardial ischemia/reperfusion have demonstrated that KYNA can reduce injury to heart tissue. mdpi.combiorxiv.org One proposed mechanism for this cardioprotection involves a decrease in the degradation of the FOXO3α protein, which may enhance mitophagy and antioxidant defenses. mdpi.com
A key molecular target for KYNA in peripheral tissues is the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and inflammation. mdpi.comresearchgate.net KYNA is considered a potent and stable ligand for AhR. mdpi.comresearchgate.net AhR signaling plays a significant role in maintaining the normal function of cardiac cells and tissues. researchgate.net In response to inflammatory stimuli, the activation of AhR by a ligand can prevent the excessive production of pro-inflammatory cytokines in cells such as macrophages and endothelial cells. researchgate.net
However, the role of the KYNA/AhR axis is complex and can be context-dependent. While some research points to protective, anti-inflammatory effects, other findings suggest a pro-inflammatory role. mdpi.com For instance, the activation of AhR by kynurenine pathway metabolites can also induce the expression of pro-inflammatory interleukins like IL-1β and IL-8. researchgate.net In the context of atherosclerosis, the upregulation of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the KP, stimulates kynurenine production, which can mediate AhR-induced vascular inflammation. nih.govfrontiersin.org Furthermore, one study has suggested that kynurenic acid might exacerbate vascular inflammation and promote atherosclerosis by activating the G protein-coupled receptor 35 (GPR35), which in turn reduces levels of the anti-inflammatory cytokine IL-10. nih.govfrontiersin.org This highlights the intricate and sometimes contradictory roles of KYNA in cardiovascular research models.
The table below summarizes key research findings on the effects of Kynurenic Acid in cardiovascular research models.
| Research Model | Key Findings | Implication | Reference(s) |
| Rat Cardiomyoblast H9C2 Cells (Hypoxia/Reoxygenation) | KYNA protected cardiac cells from anoxic damage and preserved mitochondrial structure and function. | Cardioprotective | mdpi.combiorxiv.org |
| In Vivo Rat Myocardial Infarction Model | KYNA reduced ischemia/reperfusion injuries. | Cardioprotective | mdpi.com |
| In Vitro Vascular Blood Flow Model | KYNA induced firm adhesion of monocytic cells via GPR35 activation. | Potentially Pro-inflammatory | mdpi.com |
| Atherosclerosis Mouse Models | Elevated levels of KYNA are found in the plasma of patients with atherosclerosis. KYNA may exacerbate vascular inflammation by reducing IL-10 via the cAMP pathway. | Potentially Pro-atherogenic | nih.gov |
| General Cardiovascular Models | KYNA acts as a potent ligand for the Aryl hydrocarbon Receptor (AhR), which has complex regulatory roles in inflammation within the cardiovascular system. | Anti-inflammatory / Pro-inflammatory | mdpi.comresearchgate.net |
Theoretical Roles in Cancer Research (Excluding Clinical Oncology)
The role of kynurenic acid (KYNA) in carcinogenesis and cancer progression is a subject of ongoing investigation, with preclinical studies yielding ambiguous and sometimes contradictory results. nih.govresearchgate.netnih.gov As a metabolite of the kynurenine pathway, which is frequently dysregulated in various cancers, KYNA is positioned at a critical junction of metabolism and immune regulation within the tumor microenvironment. mdpi.comfrontiersin.org Research has confirmed the presence of KYNA in various tumor tissues, including glioblastoma, colon adenocarcinoma, and renal cell carcinoma. nih.gov
The effect of KYNA on cancer cell proliferation is not uniform across different cancer types, representing one of the central controversies in the field. nih.gov Some in vitro studies have reported that KYNA stimulates the proliferation of certain cancer cells, such as human glioblastoma U-343 MG cells. nih.gov Conversely, other research has demonstrated anti-proliferative effects. For example, KYNA has been shown to inhibit the growth of colon cancer, renal cancer, and melanoma cell lines in vitro. mdpi.com
The molecular mechanisms underlying KYNA's effects on cancer cells are multifaceted. Two key receptors, the Aryl hydrocarbon Receptor (AhR) and G protein-coupled receptor 35 (GPR35), are known to be activated by KYNA and are implicated in its activity. nih.govfrontiersin.org KYNA's action as an AhR agonist can lead to the synergistic induction of interleukin-6 (IL-6), a cytokine with known pro-tumoral effects in some contexts. frontiersin.org This suggests a potential mechanism through which KYNA could contribute to a pro-cancer microenvironment. frontiersin.org Additionally, KYNA is known to have immunomodulatory properties, and its interaction with AhR and GPR35 may influence the local immune response to cancer, potentially being involved in tumor immune escape. mdpi.com
The table below outlines the varied effects of Kynurenic Acid on different cancer cell lines as observed in preclinical research.
| Cancer Cell Line | Observed Effect | Potential Mechanism(s) | Reference(s) |
| Human Glioblastoma (U-343 MG) | Stimulated proliferation. | Not fully elucidated. | nih.gov |
| Mouse Microglia (N11) | Stimulated proliferation. | Not fully elucidated. | nih.gov |
| Colon Cancer Cells | Antiproliferative activity. | Direct interaction with signaling pathways. | mdpi.com |
| Renal Cancer Cells | Antiproliferative activity. | Direct interaction with signaling pathways. | mdpi.com |
| Melanoma Cells | Antiproliferative activity. | Direct interaction with signaling pathways. | mdpi.comfrontiersin.org |
Preclinical Pharmacological Modulation Strategies of Kynurenic Acid System
Inhibition of Kynurenine (B1673888) Aminotransferases (KATs) to Lower Kynurenic Acid Levels
Kynurenine aminotransferases (KATs) are the enzymes responsible for the synthesis of KYNA from its precursor, L-kynurenine. nih.gov In the mammalian brain, four isoforms of KAT have been identified: KAT I, KAT II, KAT III, and KAT IV. nih.gov Of these, KAT II is considered the primary enzyme responsible for the production of KYNA in the brain. mdpi.comoup.com Therefore, inhibiting KAT enzymes, particularly KAT II, has emerged as a key strategy to lower elevated brain KYNA levels. mdpi.commdpi.com
Selective KAT Inhibitors and Their Preclinical Efficacy
The development of selective inhibitors for KAT enzymes, especially KAT II, has been a major focus of preclinical research. The rationale is that by reducing the synthesis of KYNA, it may be possible to alleviate the cognitive impairments associated with its excess. mdpi.com
One such selective KAT II inhibitor, BFF-816, has been shown in preclinical studies to effectively reduce extracellular KYNA levels in the rat brain. oup.com Oral administration of BFF-816 led to a reversible decrease in KYNA in the striatum, hippocampus, and prefrontal cortex. oup.com This reduction in KYNA was accompanied by an increase in the extracellular levels of neurotransmitters such as glutamate (B1630785) and dopamine (B1211576). oup.com
Another KAT II inhibitor, PF-04859989, has also demonstrated preclinical efficacy. nih.gov Acute administration of this compound was found to decrease the firing rate and burst activity of dopamine neurons in the ventral tegmental area (VTA) of rats. nih.gov These findings suggest that inhibiting KAT II can modulate dopaminergic neurotransmission, which is relevant to the pathophysiology of psychotic disorders. nih.gov
The following table summarizes the preclinical findings for these selective KAT inhibitors.
| Inhibitor | Target | Key Preclinical Findings |
| BFF-816 | KAT II | - Reversibly reduces extracellular KYNA in the striatum, hippocampus, and prefrontal cortex of rats. - Increases extracellular levels of glutamate and dopamine. oup.com |
| PF-04859989 | KAT II | - Decreases firing rate and burst activity of dopamine neurons in the rat VTA. nih.gov |
Structural Biology of KAT Enzymes for Inhibitor Design
Understanding the three-dimensional structure of KAT enzymes is crucial for the rational design of potent and selective inhibitors. frontiersin.orgsydney.edu.au X-ray crystallography has provided valuable insights into the active site architecture of different KAT isoforms. frontiersin.orgbiorxiv.org
Human KAT I and KAT II have been structurally characterized, revealing key differences that can be exploited for the design of isoform-specific inhibitors. nih.govplos.org For instance, the active site of human KAT II has been mapped, and this information has been used to design inhibitors that specifically target this enzyme. nih.gov The structural analysis of human KAT I in complex with an inhibitor revealed the importance of an indole (B1671886) ring and a carboxylate group for binding, guiding the development of more potent inhibitors. nih.gov
The crystal structure of human KAT-2 forms the basis for structure-based drug design efforts aimed at developing improved inhibitors. sydney.edu.au By understanding the interactions between the enzyme and its inhibitors at a molecular level, researchers can design compounds with higher affinity and selectivity, which is essential for minimizing off-target effects. frontiersin.orgsydney.edu.au
Modulation of Kynurenine Monooxygenase (KMO) Activity to Alter Kynurenine Pathway Balance
Kynurenine monooxygenase (KMO) is another key enzyme in the kynurenine pathway. It sits (B43327) at a critical branch point, converting L-kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic metabolite quinolinic acid (QUIN). nih.govmdpi.com By inhibiting KMO, the metabolic flux of the kynurenine pathway can be shifted away from the production of neurotoxic compounds and towards the synthesis of the neuroprotective KYNA. nih.govmdpi.com
KMO Inhibitors and Their Effect on Kynurenic Acid and Neurotoxic Metabolites
Inhibition of KMO has been shown to be a promising therapeutic strategy in preclinical models of neurodegenerative diseases. nih.gov KMO inhibitors work by blocking the production of 3-HK and subsequently QUIN, while simultaneously increasing the availability of L-kynurenine for conversion to KYNA by KAT enzymes. mdpi.compatsnap.com
Ro61-8048 is a potent KMO inhibitor that has been demonstrated to increase both L-kynurenine and KYNA levels in the brain. nih.govfrontiersin.org Although it does not cross the blood-brain barrier, its peripheral inhibition of KMO is sufficient to elevate brain KYNA. nih.govfrontiersin.org A prodrug of Ro61-8048, JM6, has shown neuroprotective effects in a mouse model of Alzheimer's disease. nih.govfrontiersin.orgnih.gov
Another KMO inhibitor, UPF-648, has been shown to shift the kynurenine pathway towards KYNA synthesis in mice. researchgate.net In a model of Huntington's disease, UPF-648 treatment decreased the levels of 3-HK and QUIN while moderately increasing KYNA levels. nih.gov
The table below summarizes the effects of these KMO inhibitors.
| Inhibitor | Key Preclinical Findings |
| Ro61-8048 | - Potent KMO inhibitor. - Increases L-kynurenine and KYNA levels in the brain through peripheral KMO inhibition. nih.govfrontiersin.org |
| JM6 (prodrug of Ro61-8048) | - Reduces neurodegeneration in an Alzheimer's disease mouse model. nih.govfrontiersin.orgnih.gov |
| UPF-648 | - Shifts the kynurenine pathway towards KYNA synthesis in mice. researchgate.net - Decreases 3-HK and QUIN levels and increases KYNA in a Huntington's disease model. nih.gov |
Development of Kynurenic Acid Analogs and Derivatives
While modulating the enzymes of the kynurenine pathway is a viable strategy, another approach is the direct administration of KYNA or its analogs. A major limitation of KYNA itself is its poor ability to cross the blood-brain barrier. mdpi.comnih.gov To overcome this, researchers have focused on developing KYNA analogs and derivatives with improved brain penetrance. mdpi.commdpi.com
Blood-Brain Barrier Penetrant Analogs (e.g., SZR Series)
The SZR series of KYNA analogs represents a significant advancement in this area. mdpi.compreprints.org These compounds have been designed to retain the neuroprotective properties of KYNA while exhibiting enhanced ability to cross the blood-brain barrier. mdpi.compreprints.org
SZR-72 has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models. preprints.orgfrontiersin.org It has been shown to modulate mitochondrial respiration and suppress the release of pro-inflammatory factors. frontiersin.org
SZR-104 is another promising analog with high blood-brain barrier permeability. mdpi.compreprints.org In a sepsis model, SZR-104 was shown to have neuroprotective effects and reduce neuroinflammation. preprints.orgfrontiersin.org It has also been shown to alter histone methylation patterns in microglia, suggesting an epigenetic mechanism of action. mdpi.com
SZR-109 is noted for its strong penetration of the blood-brain barrier and its anti-convulsant and anti-inflammatory activities, including the suppression of TNF-α. mdpi.compreprints.org
The following table highlights some of the key features of these SZR series analogs.
| Analog | Key Features and Preclinical Findings |
| SZR-72 | - Enhanced neuroprotection and effective blood-brain barrier penetration. - Modulates mitochondrial respiration and has anti-inflammatory effects. preprints.orgfrontiersin.org |
| SZR-104 | - High blood-brain barrier permeability. - Neuroprotective effects in sepsis models. mdpi.compreprints.org - Alters histone methylation in microglia. mdpi.com |
| SZRG-21 | - Affects motor activity and emotional behavior. mdpi.compreprints.org |
| SZR-109 | - Strong blood-brain barrier penetration. - Suppresses TNF-α and has anti-convulsant activity. mdpi.compreprints.org |
Structure-Activity Relationship (SAR) Studies for Enhanced Pharmacological Profiles
Structure-activity relationship (SAR) studies have been instrumental in designing KYNA analogs with enhanced pharmacological properties, such as improved BBB penetration and target receptor selectivity. mdpi.compreprints.org By modifying the core quinoline (B57606) structure of KYNA, researchers have developed several series of compounds with promising preclinical data. nih.govresearchgate.net
One notable series of KYNA analogs is the SZR series. preprints.orgresearchgate.net For instance, SZR-72 has demonstrated enhanced neuroprotection and effective BBB penetration in preclinical models. mdpi.comresearchgate.net Another analog, SZR-104, has shown high BBB permeability and neuroprotective effects in sepsis models. mdpi.comresearchgate.net Furthermore, SZR-73 has been designed to uncouple the therapeutic effects of KYNA from its motor-impairing side effects, showing promise for conditions like schizophrenia and Parkinson's disease. mdpi.comsciety.org These studies highlight that strategic structural modifications can lead to KYNA analogs with significantly improved therapeutic potential. mdpi.comsciety.org
The table below summarizes the pharmacological profiles of selected KYNA analogs from the SZR series based on preclinical findings.
| Compound | Key Pharmacological Findings | Reference |
| SZR-72 | Enhanced neuroprotection and effective blood-brain barrier penetration. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| SZR-73 | Retains neuromodulatory properties while avoiding acute motor deficits. mdpi.comsciety.org | mdpi.comsciety.org |
| SZR-81 | Designed to uncouple therapeutic benefits from motor toxicity. mdpi.comsciety.org | mdpi.comsciety.org |
| SZR-104 | Displays high blood-brain barrier permeability and neuroprotective effects in sepsis models. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| SZRG-21 | Demonstrates effects on motor activity and emotional behavior. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Targeted Delivery Approaches in Preclinical Models
To overcome the challenge of KYNA's poor BBB penetration, various targeted delivery strategies are being explored in preclinical settings. bohrium.com These approaches aim to enhance the bioavailability of KYNA in the central nervous system (CNS). mdpi.com
One strategy involves the use of prodrugs, which are inactive compounds that are metabolized into the active drug within the CNS. semanticscholar.org For example, L-4-chlorokynurenine (4-Cl-KYN), a prodrug of the potent NMDA receptor antagonist 7-chlorokynurenic acid (7-Cl-KYNA), has been shown to cross the BBB and exert antidepressant-like effects in preclinical models. nih.govoup.com
Another promising approach is the use of nanoparticle-based delivery systems. bohrium.comnih.gov Encapsulating KYNA in lipid-based or polymeric nanoparticles can protect it from rapid clearance and facilitate its transport across the BBB. mdpi.comnih.gov Studies have shown that KYNA encapsulated in micelles or core-shell nanoparticles exhibits significantly higher BBB permeability compared to non-encapsulated KYNA. bohrium.comnih.gov Furthermore, intranasal delivery of KYNA-loaded spanlastics (a type of elastic nanovesicle) is being investigated as a non-invasive method for brain targeting. researchgate.net
The following table outlines different targeted delivery approaches for kynurenic acid investigated in preclinical models.
| Delivery Approach | Description | Key Preclinical Finding | Reference |
| Prodrugs | Inactive precursors that are converted to active KYNA or its analogs in the brain. semanticscholar.org | The prodrug 4-Cl-KYN crosses the BBB and is converted to the active metabolite 7-Cl-KYNA. nih.govoup.com | semanticscholar.orgnih.govoup.com |
| Micelles | Nanoscale containers formed by non-ionic surfactants that can encapsulate KYNA. nih.gov | Encapsulated KYNA showed significantly higher blood-brain barrier permeability. nih.gov | nih.gov |
| Core-Shell Nanoparticles | Nanoparticles with a bovine serum albumin core for KYNA encapsulation and a polymer shell. bohrium.com | Demonstrated the potential for controlled release and improved BBB penetration. bohrium.com | bohrium.com |
| Spanlastics | Elastic nanovesicles for intranasal delivery to the brain. researchgate.net | Showed feasibility for sustained release and brain targeting in migraine models. researchgate.net | researchgate.net |
Combination Therapies with Other Kynurenine Pathway Modulators
Modulating the kynurenine pathway (KP) through combination therapies represents another strategic approach in preclinical research. scispace.com The KP is a metabolic cascade that produces both neuroprotective and potentially neurotoxic compounds, including KYNA and quinolinic acid (QUIN), an NMDA receptor agonist. mdpi.compreprints.org By targeting different enzymes within this pathway, it is possible to shift the balance towards the production of neuroprotective metabolites like KYNA. mdpi.com
One strategy involves the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme that diverts kynurenine towards the production of neurotoxic metabolites. mdpi.comresearchgate.net KMO inhibitors have been shown to increase brain levels of KYNA while reducing the formation of 3-hydroxykynurenine and QUIN. mdpi.com This approach could be beneficial in conditions where an imbalance in the KP contributes to neurotoxicity. scispace.com
Another approach is to combine KYNA or its analogs with inhibitors of kynurenine aminotransferases (KATs), the enzymes responsible for KYNA synthesis. cpn.or.krnih.gov While this may seem counterintuitive, specific KAT inhibitors, particularly of KAT II, are being investigated to reduce pathologically elevated levels of KYNA in certain disorders like schizophrenia. cpn.or.krnih.gov Conversely, co-administration of the prodrug 4-Cl-KYN with probenecid (B1678239), an inhibitor of organic anion transporters, has been shown to significantly increase the concentration of the active metabolite 7-Cl-KYNA in the brain. nih.gov
The table below details various combination therapy strategies involving kynurenine pathway modulators.
| Combination Strategy | Rationale | Preclinical Outcome | Reference |
| KMO Inhibition | To increase endogenous KYNA levels and decrease neurotoxic metabolites. mdpi.com | Enhanced KYNA production and reduced huntingtin-induced toxicity in animal models. scispace.commdpi.com | scispace.commdpi.com |
| 4-Cl-KYN with Probenecid | To block the efflux of the active metabolite 7-Cl-KYNA from the brain. nih.gov | Dose-dependent increase in 7-Cl-KYNA concentration in the prefrontal cortex. nih.gov | nih.gov |
| Dual IDO1/TDO Inhibition | To reduce overall kynurenine production. frontiersin.org | Reduced kynurenine levels and enhanced anti-tumor immune responses in preclinical cancer models. frontiersin.org | frontiersin.org |
Advanced Analytical Methodologies for Kynurenic Acid Research
Liquid Chromatography-Based Methods
Liquid chromatography stands as a cornerstone in the analysis of kynurenic acid, offering robust separation and detection capabilities. Various detectors are coupled with high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems to achieve the desired sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with fluorescence detection (HPLC-FLD) is a widely utilized method for the determination of kynurenic acid due to its inherent sensitivity. nih.govresearchgate.netchrom-china.com This technique often involves the post-column formation of a fluorescent complex between KYNA and a metal ion, typically zinc, to enhance its native fluorescence. nih.govresearchgate.net
A sensitive HPLC method using fluorescence detection was developed to determine KYNA levels in rat cerebrospinal fluid (CSF). nih.gov This method allowed for the direct injection of CSF samples onto an Xselect C18 column, with KYNA being measured fluorometrically after forming a fluorescent complex with zinc acetate (B1210297) delivered post-column. nih.gov The limit of quantitation achieved was 0.2 nM with a 30 μL injection. nih.gov
Another study reported a column-switching HPLC system with fluorescence detection for determining KYNA in rat plasma. researchgate.netdoi.org This system employed two octadecyl silica (B1680970) (ODS) columns and an anion-exchange trapping column. researchgate.netdoi.org KYNA was first separated on the initial ODS column, then trapped on the anion-exchange column before being introduced to the second ODS column for fluorometric detection as a complex with zinc ion. researchgate.netdoi.org This method demonstrated an instrumental limit of detection of approximately 0.16 nM. researchgate.netdoi.org
A method for the simultaneous determination of kynurenine (B1673888) (KYN) and KYNA in serum was also developed using HPLC-FLD. chrom-china.com Separation was achieved on a Hypersil C8 column with an isocratic elution of zinc acetate-acetate buffer containing acetonitrile (B52724). chrom-china.com The detection limits were found to be 50 nmol/L for KYN and 0.11 nmol/L for KYNA. chrom-china.com
| Parameter | HPLC-FLD for KYNA in Rat CSF nih.gov | Column-Switching HPLC-FLD for KYNA in Rat Plasma researchgate.netdoi.org | HPLC-FLD for KYN and KYNA in Serum chrom-china.com |
| Sample Matrix | Rat Cerebrospinal Fluid | Rat Plasma | Human Serum |
| Column | Xselect C18 | Two ODS columns and an anion-exchange trapping column | Hypersil C8 (300 mm×6.0 mm, 10 μm) |
| Detection Principle | Post-column derivatization with zinc acetate | Post-column derivatization with zinc ion | On-column derivatization with zinc acetate |
| Limit of Quantitation (LOQ) | 0.2 nM | 0.53 nM | Not explicitly stated for KYNA alone |
| Limit of Detection (LOD) | Not explicitly stated | ~0.16 nM | 0.11 nmol/L |
| Injection Volume | 30 µL | 50 µL | 20 µL |
HPLC with Electrochemical Detection (ECD)
HPLC with electrochemical detection (HPLC-ECD) provides another sensitive approach for the quantification of kynurenic acid and other tryptophan metabolites. nih.govcore.ac.uk This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface.
A study detailed an HPLC-ECD/DAD method for the simultaneous determination of tryptophan (TRP), kynurenine (KYN), kynurenic acid (KYA), 5-hydroxytryptamine (5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in rat plasma. nih.gov The separation was performed on a BDS column with a mobile phase consisting of acetonitrile and a sodium acetate buffer. nih.gov While 5-HT and 5-HIAA were measured by ECD at a working potential of 700 mV, KYA was measured by a diode array detector (DAD) at 333 nm. nih.gov
The utility of HPLC with an electrochemical coulometric array detector has also been noted for the simultaneous determination of various tryptophan derivatives, highlighting the versatility of electrochemical detection in this field of research. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance LC-MS/MS (UHPLC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a dominant technique for the analysis of kynurenine pathway metabolites, offering high sensitivity, selectivity, and the ability to measure multiple analytes simultaneously. frontiersin.orgnih.govtandfonline.comtandfonline.com The advent of UHPLC has further enhanced these capabilities by improving separation efficiency and reducing analysis times. frontiersin.orgchromatographyonline.com
LC-MS/MS methods have been developed for the quantification of tryptophan, kynurenine, and kynurenic acid in various biological samples, including human serum, plasma, and cerebrospinal fluid. nih.govtandfonline.comresearchgate.net These methods often utilize stable isotope-labeled internal standards to minimize matrix effects and ensure accurate quantification. researchgate.net
One study developed a multiplex LC-MS/MS method to measure serum levels of tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid. nih.gov The method involved protein precipitation and evaporation steps, with separation achieved on a C18 reversed-phase column. nih.gov The total run time was 5 minutes, and the method demonstrated good linearity and precision. nih.gov
Another comprehensive UHPLC-MS/MS method was developed for the quantification of tryptophan and its downstream metabolites from both the kynurenine and serotonin (B10506) pathways in serum and plasma. acs.org This high-throughput method, with a short analysis time, is suitable for large-scale clinical and epidemiological studies. acs.org
| Parameter | LC-MS/MS for Tryptophan, Kynurenine, and Kynurenic Acid researchgate.net | Multiplex LC-MS/MS for Kynurenine Pathway Metabolites nih.gov | UHPLC-MS/MS for Tryptophan Metabolites acs.org |
| Analytes | Tryptophan, Kynurenine, Kynurenic Acid | Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxykynurenine, 3-Hydroxyanthranilic Acid | Tryptophan and its downstream metabolites from kynurenine and serotonin pathways |
| Sample Matrix | Human Placenta, Fetal Membranes, Umbilical Cord | Human Serum | Human Serum and Plasma |
| Lower Limit of Quantification (LLOQ) for KYNA | 0.5 ng/mL | 1.96 ng/mL | Not explicitly stated for KYNA alone |
| Precision (%CV) | < 10% | < 12% | Not explicitly stated |
| Accuracy | 85-115% | 88-112% at LLOQ | Not explicitly stated |
Electrophoretic Techniques
Electrophoretic techniques offer an alternative to liquid chromatography for the separation of kynurenine pathway metabolites, with capillary electrophoresis (CE) being a prominent example.
Capillary Electrochromatography-Tandem Mass Spectrometry (CEC-MS/MS)
Capillary electrochromatography (CEC) combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography. When coupled with tandem mass spectrometry, CEC-MS/MS provides a powerful tool for the analysis of complex biological samples. nih.gov
A CEC-MS/MS method was developed for the simultaneous separation and detection of nine kynurenine pathway metabolites without the need for derivatization. nih.govnih.gov This method utilized an acrylamido-2-methyl-1-propanesulfonic acid (AMPS) functionalized stationary phase. nih.govnih.gov A baseline separation of six upstream metabolites, including kynurenic acid, was achieved within 26 minutes. nih.govnih.gov The experimental limit of quantitation for the metabolites ranged from 100 to 10,000 nM. nih.govnih.gov
Another study reported the use of a novel 4-vinylphenylboronic acid (4-VPBA) stationary phase for open-tubular CEC-MS/MS to quantify tryptophan and kynurenine in human plasma. researchgate.net
| Parameter | CEC-MS/MS with AMPS Stationary Phase nih.govnih.gov |
| Analytes | Nine Kynurenine Pathway Metabolites (including Kynurenic Acid) |
| Stationary Phase | Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) functionalized |
| Separation Time (Upstream Metabolites) | 26 minutes |
| Limit of Quantitation (LOQ) | 100 to 10,000 nM |
| Limit of Detection (LOD) | 31 to 1000 nM |
Electrochemical Sensor Development
The development of electrochemical sensors represents a promising frontier for the rapid, sensitive, and cost-effective detection of kynurenic acid. mdpi.combohrium.combohrium.com These sensors are typically based on the electrochemical oxidation of KYNA at a modified electrode surface.
A flexible and sensitive electrochemical sensor platform was developed for the direct detection of KYNA in biological fluids. mdpi.com This platform utilized carbon-based electrodes functionalized with a composite film of gold nanoparticles, graphene oxide (GO), and polyethyleneimine. mdpi.com The sensor demonstrated a detection limit of 0.3 nM and was effective over a wide concentration range. mdpi.com
Another study reported an electrochemical sensor for the simultaneous determination of kynurenic acid and tryptophan using a carbon paste electrode modified with flower-like nanostructures of zinc oxide doped with terbium. bohrium.comfrontiersin.org This sensor exhibited a detection limit of 0.34 nM for KYNA. bohrium.com
Researchers have also developed molecularly imprinted polymer (MIP)-based electrochemical biosensors for the highly sensitive and selective detection of KYNA. acs.org One such sensor, using a glassy carbon electrode modified with copper-silver bimetallic structures and an electropolymerized MIP layer, achieved an exceptionally low limit of detection of 0.278 fM. acs.org
Furthermore, a novel electrochemical immunosensor for KYNA detection was developed, which reported a limit of detection of 16.9 pM in buffer and 278.8 pM in diluted human serum. mdpi.com
| Sensor Type | Electrode Modification | Limit of Detection (LOD) |
| Flexible Electrochemical Sensor mdpi.com | Gold nanoparticles, Graphene Oxide, Polyethyleneimine | 0.3 nM |
| Modified Carbon Paste Electrode bohrium.com | Flower-like nanostructures of Zinc Oxide doped with Terbium | 0.34 nM |
| Molecularly Imprinted Polymer (MIP) Sensor acs.org | Copper-Silver bimetallic structures and MIP layer | 0.278 fM |
| Electrochemical Immunosensor mdpi.com | Successive functionalization on a multi-electrode array | 16.9 pM (buffer), 278.8 pM (diluted serum) |
Biosensors for Kynurenic Acid Quantification
Recent advancements have led to the development of highly sensitive electrochemical biosensors for the direct detection of kynurenic acid. One such sensor utilizes a flexible platform with carbon-based electrodes functionalized with a composite film of gold nanoparticles, reduced graphene oxide (rGO), and polyethyleneimine. mdpi.com This approach allows for direct electrochemical detection without complex assembly or indirect testing, achieving a limit of detection (LOD) as low as 0.3 nM over a wide concentration range (1 nM to 500 µM). mdpi.com
Another innovative approach involves molecularly imprinted polymer (MIP)-based electrochemical biosensors. These sensors are designed for rapid, selective, and sensitive KYNA detection. acs.org By creating specific recognition cavities for KYNA, these MIP sensors demonstrate remarkable performance, with one study reporting an exceptionally low LOD of 0.278 fM in a linear range of 1.0 fM to 500 nM. acs.org The characterization of these sensors typically involves techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). mdpi.comacs.org
Table 1: Comparison of Kynurenic Acid Biosensors
| Sensor Type | Key Features | Limit of Detection (LOD) | Biological Matrix | Reference |
|---|---|---|---|---|
| Flexible Electrochemical Sensor (Gold Nanoparticles/rGO) | Direct detection, cost-effective, rapid | 0.3 nM | Serum, Saliva | mdpi.com |
| Molecularly Imprinted Polymer (MIP) Sensor | High selectivity, stability, wide linear range | 0.278 fM | Serum | acs.org |
Immunosensors for Enhanced Sensitivity
Immunosensors represent a significant step forward in achieving high sensitivity and specificity for KYNA quantification, particularly for clinical applications. These devices leverage the specific binding between an antibody and KYNA. An electrochemical immunosensor for blood-based KYNA detection was developed using a multi-electrode array. nih.gov This sensor, characterized by cyclic voltammetry, chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS), achieved LODs of 16.9 pM in buffer and 278.8 pM in diluted human serum. nih.govnih.gov This sensitivity is notably lower than that reported for many other methods. nih.gov
Another type of immunosensor is based on self-assembled polyelectrolyte multilayers in a competitive displacement format, which simplifies the process to a single wash step. acs.org This design allows for the detection of KYNA with an LOD of 9 pg/mL in cerebrospinal fluid (CSF). acs.org Such immunological methods are being developed as potential routine analytical methodologies, offering a simpler and more efficient alternative to traditional, more tedious techniques like ELISA kits, which often require specialized personnel and equipment. acs.org
Spectrophotometric and Fluorometric Assays for Specific Applications
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a frequently used method due to its high sensitivity for measuring KYNA in various biological samples. nih.gov The sensitivity of fluorometric detection can be significantly enhanced by using a post-column reagent, such as Zn2+. nih.gov This method is highly specific, utilizing both excitation and emission properties, and can achieve sensitivity in the range of 10-30 fmol per injection. nih.gov
While HPLC with UV detection is also used, it can be problematic due to interference from molecules with similar structures, and it often requires longer analysis times. nih.gov Spectrophotometric procedures have also been described for other kynurenine pathway metabolites, but they generally have higher limits of detection compared to chromatographic and sensor-based methods. researchgate.net
Method Validation and Quantification in Biological Samples (e.g., Cerebrospinal Fluid, Brain Tissue, Plasma, Saliva, Urine)
The quantification of kynurenic acid has been successfully performed across a wide range of biological matrices. In human brain tissue, concentrations have been found to be highest in the caudate nucleus (1.58 ± 0.43 pmol/mg tissue) and lowest in the cerebellum (0.14 ± 0.02 pmol/mg tissue). nih.gov Levels in human cerebrospinal fluid (CSF) have been reported at approximately 5.09 ± 1.04 nM, though values can vary, with some studies in healthy controls reporting means between 1.6 and 2.4 nM. nih.govtandfonline.com
In plasma and serum, KYNA concentrations in healthy individuals are typically in the low nanomolar range. One study using HPLC found a mean serum concentration of 30.94 ± 13.18 nM in a control group. nih.gov Another reported a level of 1.56 pmol/100 microliters in the blood serum of pregnant women. nih.gov Saliva also contains measurable KYNA, with a mean concentration of around 3.4 nM in healthy subjects, which can be significantly higher in certain pathological conditions. nih.gov In uremic patients, salivary KYNA was found to be substantially increased to 108.6 ± 72.4 nM compared to 5.7 ± 3.3 nM in healthy volunteers. if-pan.krakow.pl Urinary KYNA levels have also been quantified, with one study reporting a concentration of 1.17 nmol/100 microliters (6.57 nmol/mg creatinine) in pregnant women. nih.gov
Table 2: Kynurenic Acid Concentrations in Various Human Biological Samples
| Biological Matrix | Reported Concentration (Healthy Controls) | Reference |
|---|---|---|
| Cerebrospinal Fluid (CSF) | ~1.6 - 5.09 nM | nih.govtandfonline.com |
| Brain Tissue (Caudate) | 1.58 ± 0.43 pmol/mg tissue | nih.gov |
| Plasma/Serum | ~28.0 - 30.94 nM | nih.govif-pan.krakow.pl |
| Saliva | ~3.4 - 5.7 nM | nih.govif-pan.krakow.pl |
| Urine | ~6.57 nmol/mg creatinine | nih.gov |
Sensitivity, Specificity, and Reproducibility in Research Settings
Method validation is critical to ensure the reliability of KYNA quantification. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, validation according to established guidelines is standard practice. nih.govtandfonline.com Key validation parameters include the lower limit of quantification (LLOQ), precision (intra- and inter-day), and accuracy.
For instance, one LC-MS/MS method for serum analysis reported an LLOQ for KYNA of 1.96 ng/mL. nih.gov The intra- and inter-day imprecision values were below 12%, and accuracy ranged from 88% to 112%. nih.gov Another study developing a UHPLC-ESI-MS/MS method for serum and peritoneal fluid reported LOQs for KYNA of 2.45 nmol/L and 2.45 nmol/L, respectively, with acceptable precision (coefficient of variation, CV) and accuracy limits (±20% at LOQ and ±15% at other levels). mdpi.com The use of stable-isotopically labeled internal standards is a common strategy to ensure accuracy and reproducibility in LC-MS/MS analyses. tandfonline.comnih.gov
Table 3: Validation Parameters for Kynurenic Acid Quantification by LC-MS/MS
| Method | Matrix | LLOQ | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Serum | 1.96 ng/mL | <11.71% | <11.71% | 88-112% | nih.gov |
| UPLC-MS/MS | Murine Tissues/Cell Culture | - | <14.8% | <14.8% | 102.4% ± 12.9% | nih.gov |
| UHPLC-ESI-MS/MS | Serum | 2.45 nmol/L | <15% | <15% | 85-115% | mdpi.com |
Sample Preparation Considerations for Complex Biological Matrices
The complexity of biological matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. tandfonline.com For serum and plasma, the most common technique is protein precipitation using organic solvents like methanol (B129727) or acetonitrile, often with the addition of formic acid. nih.govmdpi.comresearchgate.net Some protocols may use trichloroacetic acid for protein removal. mdpi.com
Following precipitation, a centrifugation step is used to separate the precipitated proteins. The resulting supernatant may be evaporated to dryness and then reconstituted in a suitable solvent before injection into the analytical system. nih.govjove.com For some applications, particularly with peritoneal fluid or for achieving higher purity, solid-phase extraction (SPE) is employed after protein precipitation. mdpi.comresearchgate.net Simple extraction with perchloric acid has also been used for brain tissue and CSF with no other prior preparation procedures required for some HPLC methods. nih.gov
Multi-Metabolite Profiling of the Kynurenine Pathway
There is a growing emphasis on measuring multiple metabolites within the kynurenine pathway simultaneously to gain a comprehensive understanding of its dynamics in health and disease. tandfonline.comnih.gov Dysregulation of the entire pathway, not just a single metabolite, is often implicated in various disorders. vitas.no
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS or LC-MS/MS) is the premier technique for this purpose, offering high sensitivity, specificity, and the ability to perform multiplex analysis in a single run. nih.govacs.orgtandfonline.com These methods can simultaneously quantify tryptophan and key kynurenine pathway metabolites, including kynurenine, 3-hydroxykynurenine, quinolinic acid, picolinic acid, anthranilic acid, and xanthurenic acid, in addition to kynurenic acid. nih.govtandfonline.comjasem.com.tr Chromatographic run times are often short, typically under 7 minutes, making these methods suitable for high-throughput analysis in large-scale clinical and epidemiological studies. nih.govacs.org The development of these multi-analyte panels provides a powerful tool for investigating the intricate balance of the kynurenine pathway. tandfonline.comtandfonline.com
Future Research Trajectories and Methodological Considerations
Investigation of Kynurenic Acid's Role in Specific Brain Regions and Cell Types
Future research will increasingly focus on elucidating the precise functions of kynurenic acid within distinct brain regions and among various cell types. While it's known that astrocytes are the primary producers of KYNA in the central nervous system (CNS), the specific contributions of other cells like neurons and microglia are still being uncovered. nih.govmdpi.com For instance, studies have shown that microglia can also produce KYNA, and this production is implicated in inflammatory responses. mdpi.com
The differential effects of KYNA in various brain areas are a key area of investigation. For example, elevated levels of KYNA in the prefrontal cortex and hippocampus have been linked to cognitive deficits in neuropsychiatric disorders like schizophrenia. sc.educpn.or.krfrontiersin.org Conversely, in conditions like Huntington's disease, lower levels of KYNA have been observed in the striatum and cortex. researchgate.net Understanding these region-specific actions is crucial. One ongoing project, for instance, is using an adeno-associated virus (AAV) to specifically increase the activity of kynurenine (B1673888) aminotransferase II (KAT II), the primary enzyme for KYNA synthesis, in the lateral hypothalamus to study its effects on sleep. sc.edu This targeted approach will be essential to unravel the nuanced roles of KYNA in complex behaviors and pathologies.
Exploring Genetic and Epigenetic Modifiers of Kynurenic Acid Homeostasis
The regulation of KYNA levels is complex, involving genetic and epigenetic mechanisms that are prime targets for future research. mdpi.com Genetic polymorphisms in the genes encoding for kynurenine pathway enzymes, such as indoleamine 2,3-dioxygenase (IDO) and kynurenine 3-monooxygenase (KMO), can significantly impact the balance between neuroprotective KYNA and potentially neurotoxic metabolites. mdpi.comfrontiersin.org For example, specific single nucleotide polymorphisms (SNPs) in these genes have been associated with an altered risk for neurodegenerative and psychiatric conditions. mdpi.com
Epigenetic modifications, such as changes in histone acetylation and DNA methylation, also play a crucial role in regulating the expression of kynurenine pathway genes. nih.govfrontiersin.org These modifications can be influenced by environmental factors like diet and stress, providing a link between external stimuli and brain KYNA levels. frontiersin.org Future studies will likely focus on identifying specific epigenetic marks and the enzymes that place and remove them, which could offer novel therapeutic targets for modulating KYNA homeostasis. nih.govnih.gov For instance, research has shown that kynurenine and its metabolites can influence H3K4 trimethylation and H2AS40 O-GlcNAcylation at hypothalamus-related loci, suggesting a direct link between tryptophan metabolism and epigenetic regulation. nih.gov
Development of Novel Research Tools and Probes
Advancements in our understanding of kynurenic acid are intrinsically linked to the development of more sophisticated research tools. A significant challenge in the field has been the development of potent and selective inhibitors and agonists for the enzymes and receptors involved in the kynurenine pathway. While some progress has been made, such as the creation of specific KAT II inhibitors, there is a continuing need for more refined pharmacological tools. cpn.or.krfrontiersin.org
Furthermore, the development of novel probes for imaging and quantifying KYNA in real-time within living tissue is a critical area of future research. Current methods often rely on microdialysis or post-mortem tissue analysis. sc.edu New probes could enable dynamic monitoring of KYNA fluctuations in response to stimuli or during disease progression, providing unprecedented insights into its physiological and pathological roles. Additionally, novel synthesis methods for kynurenic acid and its derivatives are being explored to create more effective research compounds and potential therapeutics. acs.org
Advanced Preclinical Models for Kynurenic Acid Research
To better translate research findings into clinical applications, the development and use of more sophisticated preclinical models are essential.
In Vitro Co-culture Systems and Organoids
In vitro models that more accurately recapitulate the complex cellular environment of the brain are becoming increasingly important. Co-culture systems, which combine different cell types such as neurons and microglia, have been used to study the effects of KYNA on synaptic density. These systems allow for the investigation of cell-cell interactions and their influence on KYNA's effects. For example, in a co-culture of human neurons and microglia, KYNA was shown to decrease spine density, an effect that was reversed by the addition of NMDA and D-serine.
Human brain organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, offer an even more complex model. biorxiv.org These organoids can develop various brain regions and cell types, including microglia. biorxiv.org Recent studies have utilized brain organoids to demonstrate that inhibiting endogenous KYNA production reduces microglia-mediated synaptic pruning, a process implicated in schizophrenia. biorxiv.org Organoids are also being used to study the neurotoxic effects of environmental factors and their interaction with the kynurenine pathway. nih.gov
Genetically Engineered Animal Models
Genetically engineered animal models are invaluable for dissecting the in vivo roles of kynurenic acid. imrpress.compreprints.org Mice with targeted deletions of specific kynurenine pathway enzymes, such as KAT II, have been instrumental in demonstrating the causal role of KYNA in cognitive processes. cpn.or.krimrpress.com These models have shown that reduced brain KYNA levels can enhance cognitive performance. cpn.or.kr
Future research will likely involve the creation of more refined genetically engineered models, such as those with cell-type-specific or temporally controlled gene expression. This will allow for a more precise investigation of the roles of KYNA in specific neural circuits and at different developmental stages. For example, transgenic rat models of tauopathy are being used to test the effects of KYNA analogs on neurofibrillary pathology. biorxiv.org
Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics, Transcriptomics)
An integrative, multi-omics approach is crucial for a comprehensive understanding of kynurenic acid's role in health and disease. mdpi.com By combining data from metabolomics, proteomics, and transcriptomics, researchers can build a more complete picture of the molecular networks influenced by KYNA. For example, integrated analyses have revealed associations between the kynurenine pathway, gut microbiota, and cognitive function in major depressive disorder. nih.gov
Such integrative studies can identify novel biomarkers and therapeutic targets. mdpi.comnih.gov For instance, by correlating changes in the metabolome with alterations in gene and protein expression, it is possible to uncover previously unknown regulatory mechanisms and downstream effects of KYNA. nih.govfrontiersin.org In the context of cancer research, multi-omics data is being used to explore the role of the kynurenine pathway in tumor progression and drug resistance. This holistic approach will be essential for translating basic research on kynurenic acid into effective clinical strategies.
Refinement of Kynurenic Acid Analog Design for Enhanced Central Nervous System Penetration and Target Specificity
Kynurenic acid (KYNA), a metabolite of tryptophan, is an endogenous neuroprotectant, but its therapeutic potential is limited by its poor penetration of the blood-brain barrier (BBB). researchgate.net To overcome this, researchers are actively designing and synthesizing KYNA analogs with improved central nervous system (CNS) permeability and target specificity. researchgate.netresearchgate.net
Strategic structural modifications are key to enhancing the pharmacological properties of KYNA. mdpi.com Techniques such as halogenation, which increases lipophilicity, and esterification are being explored to improve CNS penetration. preprints.orgpreprints.org Computational modeling and structure-activity relationship (SAR) studies are instrumental in guiding these modifications. researchgate.netmdpi.com For instance, the addition of carboxyl or hydroxyl groups can significantly alter a molecule's solubility, stability, and affinity for specific protein targets. preprints.org
One promising approach involves the creation of prodrugs, where KYNA is chemically modified to be more lipid-soluble, facilitating its passage across the BBB. Once in the CNS, endogenous enzymes would cleave the modifying group, releasing the active KYNA. preprints.orgmdpi.com Another strategy is the development of hybrid molecules that combine the quinoline (B57606) structure of KYNA with lipid-soluble components like fatty acids to improve membrane permeability and targeted delivery. preprints.orgmdpi.com
Several series of KYNA analogs, such as the SZR series, have been developed and show improved BBB permeability and enhanced neuroprotective effects in preclinical models. preprints.orgmdpi.com For example, SZR-72 and SZR-104 have demonstrated effective BBB penetration and neuroprotective properties. preprints.org SZR-109 is noted for its strong BBB penetration and anticonvulsant activity. preprints.orgmdpi.com These analogs are designed to fine-tune receptor specificity, particularly for targets like the N-methyl-D-aspartate (NMDA) receptor and the G protein-coupled receptor 35 (GPR35). preprints.orgmdpi.com
Future research will likely focus on a multi-pronged approach to optimize KYNA analogs. mdpi.com This includes pharmacogenomic studies to understand how genetic variations influence efficacy and toxicity, the use of nanodelivery systems like lipid nanoparticles to enhance BBB penetration and target specific brain regions, and the validation of analog effects using human-derived neurons and 3D organoids to improve the translational relevance of preclinical findings. mdpi.com
Table 1: Examples of Kynurenic Acid Analogs and their Reported Properties
| Analog | Reported Properties | References |
| SZR-72 | Enhanced neuroprotection, effective blood-brain barrier (BBB) penetration, and behavioral modulation. | preprints.orgmdpi.com |
| SZR-73 | Retains neuromodulatory properties while minimizing motor deficits. | researchgate.netmdpi.com |
| SZR-81 | Shows antidepressant-like effects and neuroprotective potential, but with poor BBB penetration. | mdpi.com |
| SZR-104 | High BBB permeability and neuroprotective effects in sepsis models. | preprints.orgmdpi.com |
| SZR-109 | Strong BBB penetration, suppression of TNF-α, and anti-convulsant activity. | preprints.orgmdpi.com |
| SZRG-21 | Affects motor activity and emotional behavior. | preprints.orgmdpi.com |
Biomarker Potential in Mechanistic and Preclinical Research (Excluding Diagnostic or Prognostic Clinical Use)
In the realm of preclinical and mechanistic research, kynurenic acid and other metabolites of the kynurenine pathway are gaining attention as potential biomarkers. bohrium.com Dysregulation of this pathway has been linked to neurotoxic and inflammatory states. bohrium.com The ratio of kynurenine to tryptophan is often used as a marker of indoleamine 2,3-dioxygenase (IDO) enzyme activity, a key regulator of the kynurenine pathway. clinexprheumatol.org
Changes in the levels of kynurenic acid and its precursor, kynurenine, are being investigated in preclinical models of various conditions. For instance, in studies related to depression, lower levels of kynurenic acid have been observed. nih.gov In the context of chronic pain, imbalances between the neuroprotective kynurenic acid and the neurotoxic quinolinic acid are of particular interest. bohrium.com
The development of sensitive detection methods is crucial for advancing research into kynurenic acid as a biomarker. mdpi.com Immunosensor platforms are being developed for the rapid and cost-effective detection of kynurenic acid in biological samples. acs.org These tools can facilitate the monitoring of kynurenic acid levels and the kynurenic acid/tryptophan ratio in preclinical studies, providing insights into the activity of the kynurenine pathway. acs.org
Furthermore, kynurenic acid's role as a ligand for the aryl hydrocarbon receptor (AhR) suggests its potential as a biomarker in studies of inflammation and immune regulation. nih.gov Proinflammatory signals can promote tryptophan metabolism through the kynurenine pathway, leading to the production of immunomodulatory metabolites like kynurenic acid. nih.gov Therefore, monitoring kynurenic acid levels in preclinical models could provide valuable information about the interplay between the kynurenine pathway and inflammatory processes.
Addressing Research Gaps in Peripheral Effects and Systemic Interactions
While much of the research on kynurenic acid has focused on its roles within the central nervous system, there is a growing need to understand its peripheral effects and systemic interactions. The kynurenine pathway is active in peripheral tissues and the immune system, where its metabolites can have significant biological effects. frontiersin.org
One area of interest is the interaction between the kynurenine pathway and the endocannabinoid system, which has been shown to be relevant in several pathological conditions. researchgate.net Further research is needed to explore this interaction in other contexts. Additionally, some studies suggest a potential interaction between kynurenine and the opioid system, which warrants further investigation. researchgate.net
Systemic administration of L-kynurenine, the precursor to kynurenic acid, leads to an increase in brain kynurenic acid levels. frontiersin.org However, this can also lead to an increase in other downstream metabolites, and kynurenine itself can act on aryl hydrocarbon receptors (AHRs), influencing immune and inflammatory responses. frontiersin.org It is important for future preclinical studies to consider and differentiate the effects of kynurenic acid from those of its precursor and other metabolites.
The transport of kynurenine and kynurenic acid across biological barriers is another critical area of research. whiterose.ac.ukmdpi.com While it is generally accepted that kynurenine can cross the blood-brain barrier, the extent to which peripherally administered kynurenic acid can do so is still a subject of investigation. nih.gov Understanding the transport mechanisms and the factors that influence them is essential for interpreting the results of systemic administration studies.
Moreover, the role of kynurenic acid and other tryptophan metabolites in the gut-brain-microbiome axis is an emerging field of research. researchgate.net Gut microbiota can metabolize tryptophan into various bioactive molecules that can influence host physiology. spandidos-publications.com Investigating how systemic kynurenic acid levels are influenced by and, in turn, influence the gut microbiome could reveal novel systemic interactions.
Ethical Considerations in Preclinical and Basic Science Research on Tryptophan Metabolism
Research involving tryptophan metabolism, particularly in animal models, necessitates careful ethical consideration. All procedures should adhere to strict guidelines to minimize the number of animals used and their suffering. nih.gov
A key ethical consideration is the potential for inducing behavioral changes or adverse effects in animal models. Malnutrition or significant dietary restriction of tryptophan can lead to decreased brain serotonin (B10506) levels and subsequent behavioral alterations. researchgate.net When studying the effects of modulating the kynurenine pathway, researchers must be vigilant in monitoring for any signs of distress or adverse outcomes in the animals.
The use of genetically modified animals, such as those with knockouts of enzymes like kynurenine aminotransferase II (KAT II), which is a primary enzyme for KYNA production in the brain, requires careful consideration of the potential welfare implications of these genetic alterations. mdpi.com
In all preclinical research, the principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied. This includes exploring in vitro methods and computational models to reduce the reliance on animal studies, designing experiments to use the minimum number of animals necessary to obtain statistically significant results, and refining procedures to minimize any potential pain or distress.
Furthermore, as research in this field progresses towards potential therapeutic applications, there is an ethical imperative to ensure that preclinical studies are robustly designed and validated to provide a solid foundation for any future clinical translation. preprints.orgmdpi.com This includes comprehensive toxicity evaluations and the use of relevant animal models that can accurately predict human responses. mdpi.com
Q & A
Q. What are the standard methods for synthesizing and characterizing kynurenic acid sodium salt in laboratory settings?
Q. How can researchers accurately quantify this compound in biological matrices?
Quantification in biological samples (e.g., plasma, tissue) often employs HPLC coupled with UV-Vis or fluorescence detection. Sample preparation includes protein precipitation (e.g., using acetonitrile) and solid-phase extraction to remove interfering compounds. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy. Method validation should follow ICH guidelines, assessing linearity, precision, and recovery rates .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing variability in this compound levels across experimental conditions?
For comparative studies (e.g., dose-response or time-course experiments), use one-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Report mean ± SEM and effect sizes. For longitudinal data, mixed-effects models account for repeated measurements. Power analysis should precede experiments to determine sample sizes .
Example Table: ANOVA Results from Potato Kynurenic Acid Study
| Sampling Date | Mean Content (µg/g) | SEM | P-value vs. October 2009 |
|---|---|---|---|
| October 2009 | 12.5 | ±0.8 | — |
| January 2010 | 9.2 | ±0.6 | <0.05 |
| April 2010 | 8.7 | ±0.5 | <0.05 |
Q. How do pH and ionic strength influence the stability and bioavailability of this compound?
Stability studies should test the compound under varying pH (4–9) and ionic strengths (0.1–1.0 M NaCl). Use accelerated degradation protocols (e.g., 40°C/75% RH) with HPLC monitoring. Bioavailability assessments require in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic profiling in animal models. Acidic conditions may protonate the sodium salt, reducing solubility, while high ionic strength could precipitate the compound .
Q. How can contradictory findings regarding this compound’s neuroprotective effects be resolved?
Contradictions often arise from differences in experimental models (e.g., cell lines vs. in vivo), dosing regimens, or endpoint measurements. Systematic reviews with meta-analyses can identify confounding variables. Replicate studies using standardized protocols (e.g., consistent animal strains, defined outcome metrics) and report negative results to reduce publication bias .
Q. What are the best practices for ensuring reproducibility in this compound research?
- Synthesis : Document reaction conditions (temperature, stoichiometry) and purification steps.
- Characterization : Provide raw spectral data (NMR, MS) in supplementary materials.
- Biological assays : Include positive/negative controls and report assay sensitivity (e.g., IC₅₀ values).
- Data reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Methodological Guidelines
- Experimental Design : Use factorial designs to test multiple variables (e.g., pH, concentration) efficiently.
- Data Presentation : Summarize results using tables for quantitative data (means, SDs) and figures for trends (e.g., dose-response curves).
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain ethics committee approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
